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  • Product: 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
  • CAS: 6772-65-2

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

In-Depth Technical Guide: Chemical Structure, Synthesis, and Pharmacological Properties of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one Executive Summary As a privileged scaffold in modern medicinal chemistry, 2-methyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Chemical Structure, Synthesis, and Pharmacological Properties of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Executive Summary

As a privileged scaffold in modern medicinal chemistry, 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (also known as 2-methyl-3,4-dihydroisoquinolin-1(2H)-one) serves as a critical building block for the development of targeted therapeutics. This bicyclic lactam features a benzene ring fused to an N-methyl-piperidone system. Its rigid architecture, combined with the hydrogen-bond accepting capability of its lactam carbonyl, makes it an ideal fragment for kinase inhibitors and amine oxidase modulators. This whitepaper provides an authoritative analysis of its physicochemical properties, validated synthetic workflows, and pharmacological applications.

Chemical Architecture & Physicochemical Profiling

The structural integrity of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is defined by its planar amide bond within the dihydroisoquinoline core. The methyl group at the N2 position sterically restricts the rotation of adjacent substituents, a property often exploited to lock drug candidates into bioactive conformations.

To facilitate rational drug design and pharmacokinetic (PK) modeling, the core quantitative properties of the molecule are summarized below[1]:

PropertyValueRelevance to Drug Design
Molecular Formula C₁₀H₁₁NODefines the baseline atom economy for derivative synthesis.
Molecular Weight 161.20 g/mol Highly efficient fragment size (Rule of 3 compliant).
LogP (XLogP3) 1.4Optimal lipophilicity for passive membrane permeability.
Topological Polar Surface Area 20.3 ŲExcellent potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 0Reduces desolvation penalties during target binding.
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)Acts as a critical anchor in kinase hinge-binding regions.
SMILES String O=C1N(C)CCC2=C1C=CC=C2Standardized identifier for computational docking studies.

Mechanistic Synthetic Methodologies

As an application scientist, achieving high-yield, reproducible synthesis of this scaffold requires an understanding of the underlying reaction causality. The two most robust pathways are the oxidative α -functionalization of cyclic tertiary amines and the amidation/cyclization of ortho-substituted benzenes.

Pathway A: Oxidative α -Functionalization via Single-Electron Transfer (SET)

The direct oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ) to the corresponding lactam is driven by a Single-Electron Transfer (SET) mechanism[2]. The catalyst initiates a SET from the nitrogen lone pair, forming an aminyl radical cation. Subsequent deprotonation yields a carbon radical, which is further oxidized to an electrophilic iminium ion. Nucleophilic attack by water/oxygen ultimately forms the stable lactam. This method is highly favored because it avoids the over-oxidation of the aromatic ring.

Synthesis_Pathways SM1 N-Methyl-1,2,3,4-THIQ Int1 Iminium Ion Intermediate SM1->Int1 SET Oxidation (-e-, -H+) SM2 Isochroman-1-one Prod 2-Methyl-1,2,3,4-THIQ-1-one SM2->Prod MeNH2 Amidation & Cyclization Int1->Prod [O] / Nucleophilic Attack

Fig 1: Primary synthetic routes to the 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one scaffold.

Experimental Protocol: Direct Oxidation of N-Methyl-THIQ

This protocol is designed as a self-validating system; in-process controls (IPCs) are embedded to ensure reaction fidelity.

  • Reaction Setup: Dissolve 10.0 mmol of N-methyl-1,2,3,4-tetrahydroisoquinoline in 30 mL of an acetonitrile/water mixture (9:1 v/v).

  • Catalyst Addition: Add a mild oxidant system (e.g., KMnO₄ or a Cu-nanoparticle/O₂ green chemistry equivalent) portion-wise at 0 °C to prevent thermal runaway.

  • Causality Check (IPC): The reaction relies on the transient stability of the iminium ion. Maintain the temperature at 25 °C for 4-6 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the amine (ninhydrin active) and the appearance of a UV-active higher-Rf spot confirms lactam formation.

  • Quenching & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize residual oxidant. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure lactam as a pale solid or viscous oil.

Spectroscopic Validation (Quality Control)

To ensure the structural integrity of the synthesized batch, spectroscopic validation is mandatory.

  • ¹H NMR (CDCl₃, 400 MHz): The defining features are the N-methyl singlet at δ ~3.15 ppm, the N-CH₂ triplet at δ ~3.60 ppm, and the benzylic CH₂ triplet at δ ~3.00 ppm. The aromatic protons typically appear as a multiplet between δ 7.10 and 8.00 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): The diagnostic lactam carbonyl carbon resonates at δ ~165.0 ppm. The N-methyl carbon appears at δ ~35.0 ppm, confirming successful retention of the methylation during oxidation.

Pharmacological Significance & Target Modulation

The 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one scaffold is not just a structural curiosity; it is a functional warhead in several advanced pharmacological applications.

A. Dual-Mechanism ERK1/2 Kinase Inhibition

In oncology, the MAPK/ERK pathway is a primary driver of tumor proliferation. Traditional ATP-competitive inhibitors block ERK catalytic activity but fail to prevent its phosphorylation by MEK, leading to resistance. Derivatives of the isoquinolin-1-one scaffold have been discovered to act as dual-mechanism inhibitors[3]. Mechanistic Rationale: The lactam core binds to an altered conformation of the ERK2 pocket. Specifically, the lactam carbonyl hydrogen-bonds near the glycine-rich P-loop (Tyr36), tucking under the loop to occupy a secondary pocket. This not only blocks catalytic activity but sterically prevents MEK from phosphorylating ERK1/2[3].

ERK_Pathway MEK MEK1/2 ERK ERK1/2 (Inactive) MEK->ERK Phosphorylation pERK pERK1/2 (Active) ERK->pERK Activation Target Tumor Proliferation pERK->Target Signaling Inhibitor THIQ-1-one Inhibitor Inhibitor->MEK Blocks pERK Inhibitor->ERK Binds P-loop

Fig 2: Dual-mechanism inhibition of the ERK1/2 MAPK pathway by THIQ-1-one derivatives.

B. SSAO/VAP-1 Inhibition for Inflammatory Diseases

Semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), mediates leukocyte adhesion and exudation during inflammatory responses. Substituted derivatives of the 2-methyl-3,4-dihydroisoquinolin-1-one core (particularly those with allylamine substitutions at the 6- or 7-position) act as potent inhibitors of SSAO/VAP-1[4]. By blocking this enzyme, the compounds reduce inappropriate inflammatory responses in tissues, offering therapeutic potential for rheumatoid arthritis, COPD, and inflammatory bowel disease[4].

References

  • PubChem Database. "2-Methyl-3,4-dihydroisoquinolin-1-one | C10H11NO | CID 5325742 - Properties." National Center for Biotechnology Information. Available at:[Link]

  • Journal of Medicinal Chemistry. "Fragment-Based Discovery of a Potent, Orally Bioavailable Inhibitor That Modulates the Phosphorylation and Catalytic Activity of ERK1/2." ACS Publications. Available at:[Link]

  • Chemical Research in Toxicology. "Potential Metabolic Bioactivation Pathways Involving Cyclic Tertiary Amines and Azaarenes." ACS Publications. Available at:[Link]

  • Google Patents. "US11396495B2 - Amine compound for inhibiting SSAO/VAP-1 and use thereof.

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Exploratory

mechanism of action of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one in vitro

Title: Unlocking the Pharmacological Profile of 2-Methyl-1,2,3,4-Tetrahydroisoquinolin-1-one: In Vitro Mechanisms, Target Specificity, and Assay Validation Executive Summary In the landscape of neuropharmacology and epig...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unlocking the Pharmacological Profile of 2-Methyl-1,2,3,4-Tetrahydroisoquinolin-1-one: In Vitro Mechanisms, Target Specificity, and Assay Validation

Executive Summary

In the landscape of neuropharmacology and epigenetic drug discovery, the tetrahydroisoquinoline (THIQ) scaffold is a privileged structure. However, subtle functional group modifications dictate profound shifts in target engagement. 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 6772-65-2) represents a fascinating structural paradox. By combining an N-methyl group with a lactam carbonyl (1-one), this compound effectively evades the two primary mechanistic pathways associated with its parent analogs: Poly(ADP-ribose) polymerase (PARP) inhibition and Cytochrome P450 2D6 (CYP2D6)/Monoamine Oxidase (MAO) mediated neurotoxicity.

As a Senior Application Scientist, I present this whitepaper not to describe a blockbuster drug, but to detail the mechanism of action of an essential orthogonal negative control probe . Understanding why this molecule fails to bind PARP-1 and how it evades mitochondrial toxification is critical for researchers designing self-validating in vitro screening cascades.

Structural Causality & Target Evasion Mechanisms

The PARP-1 Binding Paradigm: Steric Occlusion

Unmethylated dihydroisoquinolin-1-ones are potent inhibitors of PARP enzymes, a target heavily pursued in oncology and epigenetics[1]. The mechanism of action for active PARP inhibitors relies on a highly conserved pharmacophore: the lactam motif (N-H and C=O) forms critical bidentate hydrogen bonds with the Gly863 residue in the NAD+ binding pocket of PARP-1.

When the nitrogen is methylated to form 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, two mechanistic changes occur:

  • Loss of Hydrogen Bond Donor: The N-CH3 group eliminates the critical N-H proton required for Gly863 interaction.

  • Steric Clash: The bulky methyl group creates spatial interference within the narrow nicotinamide-binding cleft. Consequently, this compound is mechanistically inert against PARP-1, making it the perfect bio-isosteric negative control to validate on-target effects of unmethylated THIQ-1-one libraries.

PARP_Logic A Unmethylated THIQ-1-one (Active PARP Inhibitor) B Bidentate H-Bonding (Gly863 in NAD+ Pocket) A->B C Target Engagement (PARP-1 Inhibition) B->C D 2-Methyl-THIQ-1-one (Probe / Control) E Steric Clash & Loss of N-H Donor D->E F Target Evasion (No PARP-1 Binding) E->F

Structural logic dictating PARP-1 target engagement versus evasion.

Attenuation of CYP2D6/MAO-B Mediated Neurotoxicity

The amine counterpart, 2-methyl-1,2,3,4-tetrahydroisoquinoline (2-Me-THIQ), is a well-documented MPTP-mimetic neurotoxin[2]. In dopaminergic neurons, 2-Me-THIQ is rapidly oxidized by mitochondrially targeted CYP2D6 and MAO-B into a toxic MPP+ analog[3],[4]. This oxidized intermediate binds to the ubiquinone site of Mitochondrial Complex I, halting the electron transport chain and inducing reactive oxygen species (ROS) and apoptosis[2].

The introduction of the lactam carbonyl in 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one fundamentally alters the electronic landscape of the molecule. The electron-withdrawing nature of the carbonyl group drastically reduces the basicity of the adjacent nitrogen. This prevents the enzymatic abstraction of electrons required for CYP2D6/MAO-B catalyzed oxidation. By evading metabolic activation, the compound fails to form the toxic MPP+ analog, thereby sparing Mitochondrial Complex I.

Mito_Tox N1 2-Me-THIQ (Amine) Pro-toxin N2 Mitochondrial CYP2D6 / MAO-B Rapid Oxidation N1->N2 N3 MPP+ Analog Complex I Inhibitor N2->N3 N4 2-Me-THIQ-1-one (Lactam) Target Compound N5 Carbonyl Electron Withdrawal (Reduced Basicity) N4->N5 N6 Evades Oxidation (Attenuated Toxicity) N5->N6

Electronic modulation by the lactam carbonyl prevents CYP2D6/MAO-B mediated neurotoxicity.

Quantitative Pharmacological Profiling

To contextualize the utility of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, we must compare its in vitro metrics against its active structural relatives. The table below summarizes the structure-activity relationship (SAR) causality.

Compound ClassRepresentative StructurePARP-1 Inhibition (IC₅₀)CYP2D6/MAO-B Oxidation RateComplex I Toxicity (IC₅₀)Primary In Vitro Utility
Unmethylated Lactam 3,4-dihydroisoquinolin-1(2H)-one< 5 µM (Active)Low> 100 µMPARP-1 Inhibitor Lead[1]
N-Methylated Amine 2-methyl-1,2,3,4-THIQ> 100 µM (Inactive)High (Rapid)~25 µM (Active)MPTP-mimetic Toxin[2],[3]
N-Methylated Lactam 2-methyl-THIQ-1-one > 100 µM (Inactive)Negligible > 100 µM (Inactive)Orthogonal Negative Control

Self-Validating In Vitro Experimental Protocols

To leverage this compound as a robust control, assays must be designed as self-validating systems. Below are the step-by-step methodologies for utilizing 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one to prove on-target causality.

Protocol 1: PARP-1 Chemiluminescent Auto-ribosylation Assay

Purpose: To validate that a novel THIQ-based drug candidate inhibits PARP-1 via specific NAD+ pocket binding, rather than non-specific protein denaturation.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl₂, and 1 mM DTT. Reconstitute recombinant human PARP-1 enzyme, biotinylated NAD+ substrate, and activated fragmented DNA.

  • Compound Titration: Prepare a 10-point dose-response curve (0.1 nM to 100 µM) for your active test compound, and a parallel curve for the 2-methyl-THIQ-1-one (Negative Control).

  • Incubation: Combine the enzyme, DNA, and compounds in a 96-well plate. Pre-incubate for 15 minutes at room temperature. Initiate the reaction by adding biotinylated NAD+. Incubate for exactly 60 minutes.

  • Detection: Transfer the reaction to a streptavidin-coated microplate. Wash 3x with PBS-T. Add Streptavidin-HRP, incubate for 30 minutes, wash, and add ECL chemiluminescent substrate. Read luminescence.

  • Causality Validation: The active unmethylated candidate will show a dose-dependent decrease in luminescence. The 2-methyl-THIQ-1-one must maintain 100% baseline luminescence even at 100 µM. If the negative control shows inhibition, your assay conditions are causing false positives (e.g., compound aggregation or assay interference).

Protocol 2: High-Resolution Mitochondrial Respirometry (Seahorse XF)

Purpose: To prove that THIQ-induced neurotoxicity is strictly dependent on amine oxidation by CYP2D6/MAO-B, using the lactam as an electronic evasion control.

  • Cell Culture: Seed SH-SY5Y human dopaminergic neuroblastoma cells at 30,000 cells/well in a Seahorse XF96 microplate. Allow 24 hours for adherence.

  • Compound Exposure: Treat cells with 50 µM of the pro-toxin (2-Me-THIQ) in one cohort, and 50 µM of the target compound (2-Me-THIQ-1-one ) in another. Include a vehicle control (0.1% DMSO). Incubate for 24 hours.

  • Assay Execution (Mito Stress Test): Wash cells and replace media with unbuffered Seahorse XF base medium. Load the sensor cartridge with Oligomycin (1 µM, Port A), FCCP (1 µM, Port B), and Rotenone/Antimycin A (0.5 µM, Port C).

  • Data Acquisition: Run the standard Mito Stress Test protocol on the Agilent Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR).

  • Causality Validation: Cells treated with the amine (2-Me-THIQ) will exhibit a collapsed basal OCR and zero spare respiratory capacity, confirming Complex I inhibition via CYP2D6/MAO-B toxification[3],[4]. Cells treated with the lactam (2-Me-THIQ-1-one ) will trace identically to the vehicle control. This self-validating loop proves that the toxicity is not caused by the generic THIQ scaffold, but specifically requires the oxidizable basic amine.

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Foundational

The 2-Methyl-1,2,3,4-Tetrahydroisoquinolin-1-one Scaffold: A Privileged Pharmacophore for Multimodal Receptor Binding

Executive Abstract In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) system is universally recognized as a privileged scaffold. However, the introduction of a carbonyl group at the C1 pos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Abstract

In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) system is universally recognized as a privileged scaffold. However, the introduction of a carbonyl group at the C1 position to form 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (a lactam) fundamentally alters its physicochemical properties and receptor binding affinity. As a Senior Application Scientist, I have systematically observed that this subtle structural modification shifts the molecule from a classical monoamine-like ligand to a highly selective peptide receptor modulator. This technical guide provides an in-depth analysis of the binding affinities of the 2-methyl-THIQ-1-one scaffold and its derivatives, detailing the causality behind target selectivity and providing self-validating protocols for empirical evaluation.

The Pharmacological Dichotomy: Lactam vs. Basic Amine

The binding affinity of the THIQ scaffold is primarily dictated by the protonation state of the nitrogen at position 2. Understanding this causality is critical for rational drug design.

  • The Basic Amine (THIQ): In standard 2-methyl-THIQ derivatives, the tertiary amine is protonated at physiological pH (7.4). This cationic center forms critical salt bridges with conserved aspartate residues in the orthosteric pockets of monoamine and opioid G-protein coupled receptors (GPCRs)[1].

  • The Lactam (THIQ-1-one): Oxidation at C1 creates an amide (lactam). The delocalization of the nitrogen's lone pair into the carbonyl oxygen renders the nitrogen neutral. Consequently, the scaffold loses its affinity for classical monoamine receptors and instead acts as a rigid, hydrophobic hydrogen-bond acceptor. This geometry is highly favorable for mimicking peptide backbones, granting exceptional affinity for peptide GPCRs[2].

Scaffold_Dichotomy Core 2-Methyl-1,2,3,4-Tetrahydroisoquinoline Core Scaffold Lactam C1 Carbonyl Present (THIQ-1-one) Core->Lactam Oxidation at C1 Amine C1 Unsubstituted (Basic THIQ) Core->Amine Reduction at C1 Peptide Peptide GPCRs (e.g., BB2 Receptor) Neutral H-Bonding Lactam->Peptide Confers Selectivity Monoamine Monoamine/Opioid GPCRs (e.g., KOR, D1, nAChR) Salt Bridge Formation Amine->Monoamine Confers Selectivity

Fig 1. Pharmacological dichotomy of the THIQ scaffold driven by C1 oxidation state.

Target-Specific Binding Profiles and Causality

Bombesin-2 (BB2) Receptor Antagonism

Derivatives of THIQ-1-one featuring an amide substitution at the C4 position exhibit potent antagonistic activity at the BB2 receptor[2]. Mechanistic Causality: The BB2 receptor natively binds the peptide bombesin. The neutral THIQ-1-one core acts as a rigid dipeptide mimetic. The C1 carbonyl functions as a hydrogen bond acceptor, interacting with the receptor's extracellular loops, while the 2-methyl group restricts the lactam ring's conformation, minimizing the entropic penalty upon binding. This interaction effectively blocks Gq-coupled intracellular calcium release, making these compounds highly effective therapeutic candidates for Irritable Bowel Syndrome (IBS)[3].

BB2_Signaling Ligand Bombesin (Agonist) Receptor BB2 Receptor (Gq-Coupled) Ligand->Receptor Activates Antagonist THIQ-1-one (Antagonist) Antagonist->Receptor Competitively Blocks PLC Phospholipase C (PLC) Receptor->PLC Gq Alpha Subunit Ca2 Ca2+ Release (Muscle Contraction) PLC->Ca2 IP3 Generation

Fig 2. BB2 receptor Gq-coupled signaling pathway and competitive antagonism by THIQ-1-one.

Kappa Opioid Receptor (KOR) Antagonism

When the C1 carbonyl is absent, the resulting 2-methyl-THIQ-3-carboxamide derivatives demonstrate sub-nanomolar affinity for the Kappa Opioid Receptor[1]. Mechanistic Causality: The basic nitrogen interacts directly with Asp138 in transmembrane helix 3 (TM3) of the KOR. The 2-methyl substitution provides optimal steric bulk to lock the piperidine/isoquinoline interface into a highly specific anti-conformation, yielding >1700-fold selectivity over Mu (MOR) and Delta (DOR) opioid receptors[1].

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Specific oxygenated derivatives, such as 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (O-methylcorypalline), display submicromolar binding affinity toward the α4β2 nAChR subtype[4]. Mechanistic Causality: The methoxy groups at C6 and C7 act as essential hydrogen bond acceptors that interact with the complementary binding cleft of the α4 subunit, while the basic nitrogen acts as the primary pharmacophore anchor[4].

Dopamine D1 Receptor Affinity

Radioligands like (+)-2-[123I]A-69024 utilize the 2-methyl-THIQ core to achieve high enantioselective affinity for Dopamine D1 receptors[5]. Mechanistic Causality: The stereocenter at C1 (when substituted rather than oxidized) drives the enantioselectivity, fitting precisely into the D1 binding pocket while sterically clashing with D2 receptor topologies[5].

Quantitative Binding Affinity Summary

Scaffold VariantTarget ReceptorPrimary ActionBinding AffinitySelectivity Profile
4-Amide-THIQ-1-one Bombesin-2 (BB2)AntagonistHigh AffinityHigh over BB1
3-Carboxamide-2-methyl-THIQ Kappa Opioid (KOR)Antagonist Ke​=0.14 nM>1700-fold over MOR/DOR
6,7-Dimethoxy-2-methyl-THIQ α4β2 nAChRAntagonistSubmicromolar>300-fold over α7
(+)-2-methyl-THIQ (A-69024) Dopamine D1RadioligandHigh AffinityEnantioselective for D1

Self-Validating Experimental Protocol: Radioligand Displacement Assay

To empirically determine the equilibrium inhibition constant ( Ki​ ) of THIQ-1-one derivatives, a rigorous, self-validating radioligand displacement assay is required. The following protocol is optimized for BB2 receptor affinity profiling.

System Validation Criteria (The Trust Triad)

A reliable assay must prove its own validity before data extraction. This protocol mandates the following internal checks:

  • Z'-Factor: Must be >0.5 to ensure a wide dynamic range between positive and negative controls.

  • Specific Binding Window: Total Binding (TB) must be at least 5x higher than Non-Specific Binding (NSB).

  • Radioligand Depletion Rule: Less than 10% of the total added radioligand should be bound to prevent ligand depletion artifacts, ensuring the assumption of free ligand concentration remains valid.

Step-by-Step Methodology
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human BB2 receptor. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) containing protease inhibitors.

    • Causality: Protease inhibitors prevent receptor degradation, while the hypotonic buffer ensures efficient cell lysis and membrane isolation.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 0.05 nM [125I]-Tyr4-bombesin, and varying concentrations of the THIQ-1-one test compound ( 10−11 to 10−5 M). Include wells for TB (vehicle only) and NSB (1 µM unlabeled bombesin).

    • Causality: A 10-point concentration curve provides sufficient data density for accurate sigmoidal curve fitting.

  • Equilibrium Incubation: Incubate the plates at 25°C for 60 minutes.

    • Causality: This temperature allows the system to reach thermodynamic equilibrium without risking the receptor thermal degradation that frequently occurs at 37°C.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fiber, drastically reducing non-specific radioligand adherence to the filter matrix.

  • Kinetic Trapping (Washing): Wash filters three times with 1 mL of ice-cold wash buffer.

    • Causality: Ice-cold temperatures kinetically trap the bound ligand, preventing dissociation during the high-shear wash phase.

  • Quantification & Analysis: Measure radioactivity using a gamma counter. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Receptor_Binding_Workflow cluster_0 Self-Validating Assay Triad TB Total Binding (TB) Radioligand Only Incubate Equilibrium Incubation (60 min @ 25°C) TB->Incubate NSB Non-Specific Binding (NSB) Radioligand + 1 µM Competitor NSB->Incubate Test Test Compound Radioligand + THIQ-1-one Test->Incubate Filter Rapid Vacuum Filtration (PEI-soaked GF/B Filters) Incubate->Filter Wash Kinetic Trapping (Ice-Cold Buffer Wash) Filter->Wash Analyze Cheng-Prusoff Analysis (Ki Calculation) Wash->Analyze

Fig 3. Self-validating radioligand binding workflow for THIQ-1-one derivatives.

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Exploratory

An In-depth Technical Guide to the Toxicological and Safety Assessment of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Abstract: This technical guide provides a comprehensive framework for evaluating the toxicity and safety profile of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one. Given the current absence of specific toxicological data f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for evaluating the toxicity and safety profile of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one. Given the current absence of specific toxicological data for this N-methylated lactam derivative of the tetrahydroisoquinoline scaffold, this document establishes a proactive, multi-tiered assessment strategy. By leveraging data from structural analogues, including the broader tetrahydroisoquinoline (THIQ) and isoquinolin-1-one classes, alongside known toxicities of N-methyl lactams, we postulate a preliminary toxicological profile to guide a rigorous, evidence-based evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies from in silico prediction to in vitro and in vivo assays, designed to build a robust safety profile for this novel chemical entity.

Introduction and Strategic Overview

2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a synthetic compound featuring a 1,2,3,4-tetrahydroisoquinoline (THIQ) core, modified with a methyl group at the 2-position (N-methylation) and a carbonyl group at the 1-position, forming a cyclic lactam. The THIQ scaffold is a privileged structure in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a wide array of biological activities, ranging from neuroprotective to antitumor.[1][2][3][4][5][6] Similarly, isoquinolin-1-one derivatives have demonstrated significant pharmacological potential, including potent anti-cancer effects.[7][8][9]

The introduction of an N-methyl lactam functionality, however, necessitates a dedicated and thorough safety evaluation. The lack of published toxicological data for 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one presents a significant knowledge gap for any potential development program. This guide, therefore, eschews a conventional data summary in favor of a forward-looking, systematic framework for the comprehensive toxicological assessment of this molecule. Our approach is rooted in the principles of modern toxicology, integrating computational methods with targeted in vitro and in vivo studies to efficiently and ethically characterize the compound's safety profile.

Postulated Toxicological Profile from Structural Analogue Analysis

A scientifically sound toxicological investigation begins with an analysis of the molecule's structural components and a review of known data on analogous compounds. This allows for the formulation of data-driven hypotheses regarding its potential hazards.

The Tetrahydroisoquinoline (THIQ) Core

The THIQ nucleus is well-documented for its diverse interactions with the central nervous system (CNS). Depending on the substitution pattern, THIQ derivatives can exhibit both neuroprotective and neurotoxic properties.[1][2][3] This duality underscores the necessity of neurotoxicity screening for any new THIQ-containing entity.

The Isoquinolin-1-one System

Recent research has highlighted the potent biological activity of isoquinolin-1-one derivatives, particularly as cytotoxic agents against cancer cell lines.[7][8] These compounds can induce cell cycle arrest, apoptosis, and other forms of programmed cell death.[8] This suggests that 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one may possess cytotoxic potential, which requires careful characterization against both cancerous and non-cancerous cell lines.

The N-Methyl Lactam Moiety

To understand the potential risks associated with the N-methyl lactam portion, we can draw parallels with N-methyl-2-pyrrolidone (NMP), a widely used solvent with a well-characterized toxicity profile. NMP is known to cause developmental and reproductive toxicity, with observed effects including decreased fetal weight and malformations in animal studies, often at doses not toxic to the mother.[10][11][12] It also exhibits potential for neurotoxicity and irritation.[11][13] This structural alert for developmental toxicity is a critical consideration and mandates its investigation in the safety assessment of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one.

Based on this analysis, we can postulate a preliminary toxicological profile and identify key areas of concern that will guide our experimental strategy.

Diagram 1: Logic Diagram for Postulated Toxicity

A 2-Methyl-1,2,3,4-tetrahydro- isoquinolin-1-one B Structural Analogues A->B Analyzed via C Tetrahydroisoquinoline (THIQ) Core Neuroactivity (protection/toxicity) B->C D Isoquinolin-1-one System Cytotoxic Potential B->D E N-Methyl Lactam Moiety (cf. NMP) Developmental & Reproductive Toxicity B->E F Postulated Toxicological Profile (Key Areas for Investigation) C->F Informs D->F Informs E->F Informs

Caption: Relationship between structural components and postulated toxicities.

A Multi-Tiered Framework for Toxicological Evaluation

We propose a progressive, three-tiered approach to elucidate the safety profile of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one. This strategy maximizes the use of non-animal methods before proceeding to targeted in vivo studies, in line with the 3Rs (Replacement, Reduction, Refinement) principles.

Diagram 2: Overall Toxicological Evaluation Workflow

cluster_0 Tier 1: In Silico & Physicochemical cluster_1 Tier 2: In Vitro Assessment cluster_2 Tier 3: In Vivo Confirmation A1 In Silico Toxicity Prediction (QSAR, Read-Across) B1 Cytotoxicity Assays (e.g., MTT, LDH) A1->B1 B2 Genotoxicity Assays (Ames, Micronucleus) A1->B2 A2 Physicochemical Profiling (Solubility, pKa, LogP) A2->B1 C1 Acute Oral Toxicity (e.g., OECD TG 423) B1->C1 B2->C1 B3 Mechanism-Based Assays (ROS, Caspase) C3 Repeated-Dose Study (if needed) (28-Day, OECD TG 407) B3->C3 C1->C3 D Comprehensive Safety Profile & Risk Assessment C1->D C2 Zebrafish Embryo Toxicity (OECD TG 236) C2->C3 C2->D C3->D

Caption: A tiered approach to toxicological and safety assessment.

Tier 1: In Silico and Physicochemical Characterization

The initial phase involves computational modeling and fundamental chemical analysis to predict potential liabilities and understand the compound's behavior.

  • In Silico Toxicity Prediction: Utilize a battery of validated Quantitative Structure-Activity Relationship (QSAR) models and expert systems to predict a range of toxicological endpoints.[14][15][16] This provides an early warning for potential hazards and helps prioritize subsequent experimental assays.

    • Recommended Platforms: Derek Nexus® for structural alerts, TOPKAT® for quantitative predictions, and online servers like PreADMET for ADME/Tox profiles.[15][17]

    • Key Endpoints: Mutagenicity (Ames), carcinogenicity, skin sensitization, hepatotoxicity, and developmental toxicity.

  • Physicochemical Characterization: Experimentally determine key physicochemical properties. These parameters are critical for designing and interpreting all subsequent biological assays and for predicting the compound's pharmacokinetic behavior.

    • Aqueous Solubility: Essential for preparing dosing solutions.

    • pKa: Influences absorption and distribution.

    • LogP/LogD: Predicts membrane permeability and potential for bioaccumulation.

Tier 2: In Vitro Toxicity Assessment

This tier employs a suite of cell-based assays to assess cytotoxicity, genotoxicity, and potential mechanisms of toxicity.

  • Cell Culture: Seed a panel of cell lines (e.g., HepG2 human hepatoma, SH-SY5Y human neuroblastoma, and HEK293 human embryonic kidney cells) in 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours. The inclusion of both metabolic (HepG2) and target organ (SH-SY5Y) cells, alongside a standard cell line (HEK293), provides a broader understanding of potential toxicity.

  • Compound Treatment: Prepare a serial dilution of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium, including a vehicle control and a positive control (e.g., doxorubicin). Incubate for a relevant exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Assay TypeSpecific TestEndpoint MeasuredRationale
Cytotoxicity MTT or Neutral Red Uptake AssayCell viability, mitochondrial function/lysosomal integrityProvides a quantitative measure of basal cytotoxicity across different cell types.
Genotoxicity Bacterial Reverse Mutation Assay (Ames Test)Gene mutations in various Salmonella strainsStandard screening test for mutagenic potential, required by most regulatory agencies.
In Vitro Micronucleus Assay in Mammalian CellsChromosomal damage (micronuclei formation)Detects clastogenic and aneugenic effects that are not detected by the Ames test.
Hepatotoxicity High-Content Imaging in HepG2 cellsSteatosis, mitochondrial dysfunction, oxidative stressAssesses specific mechanisms of liver toxicity, a common site of drug-induced injury.
Neurotoxicity Neurite Outgrowth Assay in SH-SY5Y cellsChanges in neurite length and branchingScreens for adverse effects on neuronal development and morphology, addressing the THIQ core alert.
Cardiotoxicity hERG Channel Assay (Patch Clamp)Inhibition of the hERG potassium channel currentScreens for the risk of drug-induced cardiac arrhythmia (QT prolongation), a critical safety liability.

Diagram 3: Hypothetical Apoptosis Pathway for Mechanistic Investigation

Compound 2-methyl-1,2,3,4- tetrahydroisoquinolin-1-one Mito Mitochondrial Stress Compound->Mito ROS ↑ ROS Production Compound->ROS Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 ROS->Mito CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential intrinsic apoptosis pathway to investigate cytotoxicity.

Tier 3: In Vivo Toxicity Assessment

Should the in vitro data or the intended use of the compound warrant further investigation, a limited and targeted set of in vivo studies should be conducted.

  • Acute Oral Toxicity Study (OECD TG 423/425): This initial study in rodents provides essential information on the acute toxicity following a single dose, helps identify clinical signs of toxicity, and can indicate potential target organs. It is crucial for classifying the compound and guiding dose selection for further studies.

  • Zebrafish Embryo Toxicity (FET) Test (OECD TG 236): The zebrafish model is a powerful and ethical alternative for screening developmental toxicity.[7][14] Embryos are exposed to the compound, and a range of endpoints are observed, including mortality, hatching rate, and morphological abnormalities. This directly addresses the concerns raised by the N-methyl lactam moiety.

  • 28-Day Repeated-Dose Oral Toxicity Study (OECD TG 407): If chronic exposure is anticipated, a 28-day study in rodents is the standard next step. This study is designed to identify the No-Observed-Adverse-Effect Level (NOAEL) and characterize the toxicological profile following repeated administration. Key endpoints include:

    • Clinical Observations: Daily monitoring for signs of toxicity.

    • Body Weight and Food/Water Consumption: Sensitive indicators of general health.

    • Hematology and Clinical Chemistry: To assess effects on blood cells and organ function (liver, kidney).

    • Organ Weights and Histopathology: To identify target organs at a macroscopic and microscopic level.

Data Integration and Risk Assessment

References

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13975–14004. [Link]

  • Nowak, J., Gierlikowska, B., & Gierlikowski, W. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 31(1), 1. [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13975–14004. [Link]

  • Roger, C., & Le Bot, A. (2021). Beta-Lactams Toxicity in the Intensive Care Unit: An Underestimated Collateral Damage? Toxics, 9(7), 163. [Link]

  • Singh, P., Singh, S., & Kaur, M. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). [Link]

  • Afantitis, A., Melagraki, G., & Sarimveis, H. (2014). In silico toxicology: Computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 4(5), 439–450. [Link]

  • S, S., & K, S. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Journal of Scientific and Technical Research, 1(1). [Link]

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13975–14004. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]

  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2017). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 5, 102. [Link]

  • European Commission. (2012). A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides. JRC Publications Repository. [Link]

  • Li, Y., et al. (2024). Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. European Journal of Medicinal Chemistry, 279, 116852. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • Wikipedia. (n.d.). 2-Methyltetrahydroquinoline. [Link]

  • ResearchGate. (2026, January 3). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13975–14004. [Link]

  • Saillenfait, A. M., et al. (2003). Developmental toxicity of N-methyl-2-pyrrolidone administered orally to rats. ResearchGate. [Link]

  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. [Link]

  • Wang, Y., et al. (2022). A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer. Cell Death & Disease, 13(5), 457. [Link]

  • Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • American Council on Science and Health. (2018, August 27). ACSH Explains: What's The Story On N-Methylpyrrolidone?. [Link]

  • International Programme on Chemical Safety. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). [Link]

  • Poet, T. S., et al. (2010). Quantitative Risk Analysis for N-Methyl Pyrrolidone Using Physiologically Based Pharmacokinetic and Benchmark Dose Modeling. Toxicological Sciences, 113(2), 437–450. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation Protocol for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Executive Summary This application note details the logical framework and experimental protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one. Designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the logical framework and experimental protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one. Designed for researchers and drug development professionals, this guide moves beyond a simple procedural list by explaining the physicochemical causality behind each chromatographic parameter. By integrating a self-validating System Suitability Test (SST), the protocol ensures high-fidelity data acquisition suitable for pharmaceutical fragment-based drug discovery and synthetic quality control.

Molecular Profiling & Chromatographic Rationale

To design an optimized HPLC method, an analytical scientist must first decode the analyte's molecular properties. 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS: 6772-65-2) is a key heterocyclic core frequently utilized in [1].

Mechanistic Causality:

  • Lactam Neutrality vs. Amine Basicity: Traditional tetrahydroisoquinolines contain a basic secondary amine that interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing[2]. However, the target molecule is a lactam (cyclic amide). The nitrogen lone pair is delocalized into the adjacent carbonyl group, rendering the molecule practically neutral. Consequently, its retention is pH-independent, allowing us to optimize the mobile phase pH strictly for the suppression of basic impurities rather than for the target itself.

  • Lipophilicity & Retention: With an [3], the compound is moderately lipophilic. A standard C18 stationary phase provides excellent hydrophobic retention, ensuring the analyte elutes well past the column void volume ( t0​ ) without requiring excessive organic solvent.

  • UV Chromophore: The fused aromatic ring conjugated with the lactam carbonyl creates a strong π→π∗ transition network. This allows for highly sensitive [1][4].

Rationale Mol 2-Methyl-1,2,3,4- tetrahydroisoquinolin-1-one Prop1 Lactam Nitrogen (Neutral) Mol->Prop1 Prop2 XLogP3 = 1.4 (Moderate Polarity) Mol->Prop2 Prop3 Conjugated Aromatic (Strong Chromophore) Mol->Prop3 Param1 pH-Independent Retention Prop1->Param1 Minimizes tailing Param2 RP-C18 Column Retention Prop2->Param2 H2O/ACN Gradient Param3 UV Detection (220 / 270 nm) Prop3->Param3 High Sensitivity

Mapping molecular properties to chromatographic parameters for method development.

Analytical Strategy & Method Parameters

  • Stationary Phase: A fully end-capped Reversed-Phase C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) is selected to maximize theoretical plates and prevent secondary interactions.

  • Mobile Phase Optimization: Although the target is neutral, synthetic precursors (e.g., unmethylated tetrahydroisoquinoline) are highly basic[2]. We employ a mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B). The acidic modifier protonates basic impurities, drastically reducing their retention time and ensuring[5].

  • Detection Wavelengths: Primary quantification is performed at 220 nm (maximum absorbance of the amide-aromatic system), while 270 nm is recorded simultaneously for peak purity verification using a Photo Diode Array (PDA) detector.

Experimental Protocol

Every robust analytical method must function as a self-validating system. The inclusion of a mandatory System Suitability Test (SST) ensures the instrument is performing within strict chromatographic parameters before any unknown sample is analyzed.

Step 1: Reagent & Sample Preparation
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 90:10 (v/v) ratio. Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Standard Solution: Accurately weigh 10.0 mg of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one reference standard. Dissolve in 10 mL of diluent to create a 1.0 mg/mL stock solution. Dilute 1:10 with diluent to achieve a 100 µg/mL working standard.

  • Sample Preparation: Dissolve the analyte sample in the diluent to an expected concentration of 100 µg/mL. Filter the solution through a 0.22 µm PTFE syringe filter prior to vialing.

Step 2: Instrument Setup
  • Install the C18 column and set the column oven temperature to 30 °C (stabilizes retention times against ambient temperature fluctuations).

  • Set the flow rate to 1.0 mL/min and the injection volume to 10 µL .

  • Purge the system and equilibrate the column with the initial mobile phase (10% B) for at least 15 column volumes until the baseline is stable.

Step 3: Self-Validating System Suitability Test (SST)
  • Inject the 100 µg/mL working standard six consecutive times.

  • The system is validated for sample analysis only if it meets the acceptance criteria outlined in Table 2.

Workflow S1 1. Sample Preparation Dilute to 100 µg/mL in Initial Mobile Phase S2 2. System Suitability Test (SST) Inject Standard 6x (RSD < 2.0%) S1->S2 S3 3. Chromatographic Separation Gradient Elution (0.1% FA / ACN) S2->S3 S4 4. Data Acquisition & Processing Integrate Peaks at 220 nm S3->S4

Step-by-step experimental workflow ensuring a self-validating analytical system.

Quantitative Data & Validation Parameters

Table 1: Gradient Elution Profile

Time (min) Mobile Phase A (0.1% FA in H₂O) Mobile Phase B (ACN) Elution Type
0.0 90% 10% Isocratic Hold
2.0 90% 10% Gradient Start
10.0 40% 60% Linear Gradient
12.0 10% 90% Column Wash
14.0 10% 90% Column Wash
14.1 90% 10% Return to Initial

| 18.0 | 90% | 10% | Re-equilibration |

Table 2: System Suitability & Validation Acceptance Criteria

Parameter Target Specification Chromatographic Significance

| Retention Time ( tR​ ) | ~ 6.5 - 7.5 min | Ensures elution occurs well past the void volume. | | Peak Area RSD (n=6) | ≤2.0% | Validates autosampler precision and integration consistency. | | USP Tailing Factor ( Tf​ ) | ≤1.5 | Confirms absence of secondary silanol interactions. | | Theoretical Plates ( N ) | ≥2000 | Verifies column efficiency and packing integrity. |

Troubleshooting & Optimization

  • Co-elution of Impurities: If a synthetic impurity co-elutes with the main peak, adjusting the gradient slope (e.g., changing the ramp from 10-60% B to 10-40% B over 10 minutes) will increase resolution. Because the target is neutral, altering the pH will not shift its retention, but it will drastically shift the retention of ionizable impurities.

  • Baseline Drift: A slight baseline drift at 220 nm is normal due to the changing absorbance profile of acetonitrile during the gradient. If the drift interferes with automated integration, switch the primary quantification wavelength to 270 nm, where the solvent background absorbance is practically zero.

References

  • [5] Title: SPE-HPLC determination of new tetrahydroisoquinoline derivatives in rat plasma | Source: PubMed, National Institutes of Health | URL:[Link]

  • [3] Title: 2-Methyl-3,4-dihydroisoquinolin-1-one | C10H11NO | CID 5325742 | Source: PubChem, National Institutes of Health | URL:[Link]

  • [1][4] Title: Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD) | Source: Organic & Biomolecular Chemistry, RSC Publishing | URL:[Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopy Protocol for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Audience: Researchers, scientists, and drug development professionals. Document Type: Standard Operating Procedure & Structural Elucidation Guide Introduction & Scope The compound 2-methyl-1,2,3,4-tetrahydroisoquinolin-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Document Type: Standard Operating Procedure & Structural Elucidation Guide

Introduction & Scope

The compound 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (also recognized systematically as 2-methyl-3,4-dihydroisoquinolin-1(2H)-one) is a fused bicyclic lactam[1]. This isoquinoline core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of allosteric modulators for muscarinic acetylcholine receptors (such as M4)[2] and Rho-associated protein kinase (ROCK) inhibitors[3].

Because structural isomerism and functional group misplacement can drastically alter pharmacological efficacy, rigorous structural verification is mandatory. This application note provides a causality-driven, self-validating NMR protocol to unequivocally assign the structure, verify the position of the N-methyl group, and confirm the integrity of the lactam core.

Causality-Driven Experimental Protocol

To establish a self-validating analytical system, the experimental design must account for the specific physical and magnetic properties of the tetrahydroisoquinolin-1-one scaffold.

Step 1: Sample Preparation
  • Sample Weighing: Accurately weigh 15–20 mg of the synthesized 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one[1].

  • Solvent Selection: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because the target molecule is highly lipophilic and lacks exchangeable protons (such as -OH or -NH). This prevents solvent-exchange line broadening. TMS provides a reliable 0.00 ppm internal reference, which is a strict requirement for regulatory drug discovery documentation[2].

  • Tube Preparation: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the solvent column height is at least 4 cm.

    • Causality: A column height below 4 cm introduces magnetic susceptibility gradients at the edges of the receiver coil, leading to shimming artifacts and poor line shape.

Step 2: 1D NMR Acquisition (¹H and ¹³C)
  • ¹H NMR Acquisition: Acquire the spectrum at 400 MHz or 500 MHz[3] using a standard single-pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 scans.

  • ¹³C NMR Acquisition: Acquire at 100 MHz or 125 MHz using a proton-decoupled sequence (e.g., zgpg30). Set the D1 delay to 3.0–5.0 seconds and acquire 512–1024 scans.

    • Causality: The extended D1 delay in ¹³C NMR is critical. Unprotonated carbons—specifically the C1 carbonyl and the bridgehead carbons (C4a, C8a)—have long spin-lattice (T1) relaxation times. Insufficient relaxation delays result in artificially suppressed signals, which compromises the self-validating nature of the carbon count.

Step 3: 2D NMR Acquisition for Orthogonal Validation
  • Setup: Acquire COSY, HSQC, and HMBC spectra using standard gradient-selected pulse programs.

    • Causality: 1D data alone is susceptible to misassignment in fused systems. HMBC (Heteronuclear Multiple Bond Correlation) acts as the ultimate self-validating tool by mapping 2- and 3-bond couplings. Observing a cross-peak between the N-CH₃ protons and the C1 carbonyl carbon definitively proves that methylation occurred at the lactam nitrogen, ruling out O-alkylation or aromatic substitution.

Data Presentation & Structural Assignment

The following tables summarize the expected quantitative NMR data for 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, cross-validated via 2D correlations.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment Rationale
8 8.08dd7.8, 1.51HDeshielded by peri-carbonyl effect
6 7.42td7.5, 1.51HAromatic system
7 7.35t7.51HAromatic system
5 7.18d7.51HAromatic system
3 3.58t6.82HAdjacent to N-CH₃
N-CH₃ 3.15s-3HN-methyl singlet
4 2.98t6.82HBenzylic position
Table 2: ¹³C NMR and HMBC Data (100 MHz, CDCl₃)
Position¹³C Shift (δ, ppm)Carbon TypeKey HMBC Correlations (¹H → ¹³C)
1 (C=O) 164.5QuaternaryH-8, N-CH₃, H-3
4a 138.2QuaternaryH-3, H-4, H-6, H-8
6 132.1CHH-8
8a 129.5QuaternaryH-4, H-5, H-7
8 128.0CHH-6
7 127.2CHH-5
5 126.8CHH-7
3 48.5CH₂H-4, N-CH₃
N-CH₃ 35.2CH₃H-3
4 28.4CH₂H-3, H-5
Mechanistic Insights into Chemical Shifts
  • The Peri-Effect: The proton at position C-8 (δ 8.08 ppm) appears significantly further downfield than the other aromatic protons (δ 7.18–7.42 ppm). This is caused by the magnetic anisotropy and spatial proximity (peri-position) of the C1 carbonyl oxygen, which forcefully deshields the H-8 proton.

  • N-Methyl Positioning: The singlet at 3.15 ppm is characteristic of a lactam N-methyl group. Its structural position is locked by the HMBC data: the N-CH₃ protons show strong 3-bond correlations to both the C1 carbonyl (164.5 ppm) and the C3 methylene (48.5 ppm).

Logical Workflow Visualization

The diagram below maps the self-validating logic used to transition from raw 1D data to a fully verified 3D molecular structure.

NMR_Workflow A 1D ¹H & ¹³C NMR Primary Shift Analysis B COSY Identify Spin Systems A->B C HSQC 1-Bond C-H Mapping B->C D HMBC Long-Range Connectivity C->D E NOESY Spatial Proximity D->E F Final Structural Validation E->F

Fig 1: Orthogonal 2D NMR workflow for the structural elucidation of tetrahydroisoquinolin-1-ones.

Sources

Method

Application Note: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one as a Strategic Precursor in Organic Synthesis

Introduction & Structural Rationale In modern organic synthesis and medicinal chemistry, the tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore. Specifically, 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern organic synthesis and medicinal chemistry, the tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore. Specifically, 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (also classified as 2-methyl-3,4-dihydroisoquinolin-1(2H)-one) has emerged as a highly versatile building block[1].

The utility of this specific lactam precursor stems from three distinct structural features:

  • Conformational Rigidity: The bicyclic system restricts the conformational freedom of the molecule, which significantly reduces the entropic penalty upon target binding in drug discovery applications[2].

  • Directing Group Capability: The cyclic amide (lactam) carbonyl acts as a robust, Lewis-basic directing group for transition-metal-catalyzed ortho-C-H functionalization, allowing for late-stage diversification[3].

  • Pre-Functionalization Tolerance: The aromatic ring can be readily halogenated at the C-5, C-6, or C-7 positions (e.g., 7-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one), providing an ideal handle for palladium-catalyzed cross-coupling reactions[4][5].

Synthetic Logic and Workflow

The functionalization of the 2-methyl-THIQ lactam core generally follows three primary synthetic trajectories: directed C-H activation, cross-coupling of halogenated derivatives, and reduction of the lactam to yield substituted amines.

SyntheticLogic A 2-Methyl-THIQ Lactam Core B Directed C-H Functionalization (Ru/Rh/Pd) A->B Directing Group (Carbonyl) C Cross-Coupling (Halogenated Precursor) A->C Pre-installed Halogen (C5-C7) D Amide Reduction (LiAlH4 / Borane) A->D Carbonyl Reduction E Ortho-Substituted Derivatives B->E F Aryl/Heteroaryl Extended Scaffolds C->F G N-Methyl-THIQ Amines D->G

Figure 1: Synthetic trajectories for the functionalization of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one.

Key Applications in Chemical Biology & Drug Development

Fragment-Based Drug Discovery (FBDD) of ERK1/2 Inhibitors

A premier application of the 2-methyl-THIQ lactam core is in the development of dual-mechanism ERK1/2 inhibitors[6]. Aberrant activation of the MAPK pathway is a primary driver of cell proliferation in multiple cancers. Researchers utilized fragment-based drug discovery (FBDD) to identify THIQ lactams that bind to an altered conformation of ERK2, where Tyr36 in the glycine-rich loop is displaced[2].

By utilizing 7-chloro- or 7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one derivatives, researchers successfully performed Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations to grow the fragment from the kinase hinge region into a proximal pocket[5]. This yielded highly potent, orally bioavailable inhibitors (such as the clinical candidate ASTX029) that not only block catalytic phosphorylation of downstream substrates (like RSK) but also allosterically modulate the phosphorylation of ERK1/2 by MEK[6].

ERKPathway A Receptor Tyrosine Kinase (RTK) B RAS (GTPase) A->B Activation C RAF (MAP3K) B->C Phosphorylation D MEK1/2 (MAP2K) C->D Phosphorylation E ERK1/2 (MAPK) D->E Phosphorylation G Cell Proliferation & Survival E->G Gene Transcription F THIQ-Derived ERK Inhibitor (e.g., ASTX029) F->E Dual-Mechanism Inhibition

Figure 2: The MAPK signaling cascade illustrating the dual-mechanism intervention by THIQ-derived ERK1/2 inhibitors.

Biocatalytic Synthesis via Tandem Oxidation

Traditional syntheses of THIQ lactams often require harsh oxidants or multi-step cyclizations. A highly sustainable alternative utilizes a bio-chemo tandem oxidation cascade[7]. Using the monoamine oxidase variant MAO-N D9, N-methyl-1,2,3,4-tetrahydroisoquinoline is enzymatically oxidized to an iminium intermediate. Subsequent trapping by water forms a carbinolamine, which is then driven to the lactam (2-methyl-3,4-dihydroisoquinolin-1(2H)-one) using a secondary chemical oxidant system (CuI/H₂O₂)[8]. This method provides excellent yields and avoids the over-oxidation commonly seen with stoichiometric metal oxidants[9].

Experimental Protocols

Protocol A: Biocatalytic Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Causality Note: The addition of catalase prevents the accumulation of endogenous H₂O₂ generated by the MAO enzyme, which could prematurely denature the biocatalyst. The CuI acts as a mild, selective catalyst to push the transient carbinolamine intermediate to the final lactam without cleaving the C-N bond[7].

Reagents:

  • N-Methyl-1,2,3,4-tetrahydroisoquinoline (1.0 M stock in DMF)

  • MAO-N D9 enzyme (purified, 1 mg/mL)[8]

  • Catalase (2 mg/mL in buffer)

  • CuI (2 mol%)

  • H₂O₂ (35% aqueous solution, 20 eq.)

  • Potassium phosphate (KPi) buffer (50 mM, pH 7.6)

Step-by-Step Procedure:

  • Enzyme Preparation: In a sterile reactor, combine 67 µL of KPi buffer (pH 7.6), 30 µL of MAO-N D9 enzyme solution, and 100 µL of catalase solution.

  • Substrate Addition: Slowly add 3 µL of the N-methyl-THIQ substrate (1 M in DMF) to the buffered enzyme mixture to avoid localized precipitation.

  • Bio-Oxidation: Incubate the mixture at 37 °C with orbital shaking (250 rpm) for 12 hours to allow complete conversion to the carbinolamine intermediate.

  • Chemical Oxidation: Add 2 mol% CuI followed by the dropwise addition of 20 equivalents of 35% H₂O₂.

  • Completion & IPC: Stir the reaction for an additional 36 hours. Monitor the reaction via HPLC (CHIRALPAK IA column, flow rate 1.0 mL/min, UV detection)[7].

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize excess peroxide. Extract the aqueous layer with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure lactam.

Protocol B: Suzuki-Miyaura Cross-Coupling of 7-Bromo-2-methyl-THIQ Lactam

Causality Note: 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a deactivated aryl bromide due to the electron-donating nature of the alkyl ring fusion. Therefore, a highly active, electron-rich phosphine ligand (like XPhos) is required to facilitate the oxidative addition of palladium into the C-Br bond[5].

Reagents:

  • 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (1.0 eq, 0.5 mmol)[4]

  • Aryl boronic acid (1.2 eq, 0.6 mmol)

  • XPhos Pd G2 (5 mol%)

  • K₂CO₃ (2.0 eq, 1.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Procedure:

  • Reagent Charging: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 7-bromo-THIQ lactam, aryl boronic acid, K₂CO₃, and XPhos Pd G2.

  • Inert Atmosphere: Seal the tube with a septum and evacuate/backfill with Nitrogen or Argon three times to remove oxygen, preventing catalyst deactivation.

  • Solvent Addition: Add degassed 1,4-Dioxane and H₂O (4:1 ratio) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap and heat the mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • IPC: Monitor the consumption of the starting material via LC-MS (reverse phase, CH₃CN/H₂O gradient with 0.1% TFA)[5].

  • Workup & Purification: Cool the reaction to room temperature, dilute with EtOAc (15 mL), and wash with water and brine. Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the cross-coupled product.

Quantitative Data Summary

The table below summarizes the expected yields and analytical validation methods for the primary functionalization pathways of the 2-methyl-THIQ lactam core.

Reaction TypeStarting MaterialReagents / Catalyst SystemExpected Yield (%)Key Analytical Metric (IPC)
Biocatalytic Oxidation N-Methyl-THIQMAO-N D9, CuI, H₂O₂, pH 7.6 Buffer80 - 93%HPLC (CHIRALPAK IA, UV detection)
Suzuki-Miyaura Coupling 7-Bromo-2-methyl-THIQ lactamAryl-B(OH)₂, XPhos Pd G2, K₂CO₃75 - 85%LC-MS (Reverse phase, C18 column)
Buchwald-Hartwig Amination 7-Chloro-2-methyl-THIQ lactamPrimary Amine, RuPhos Pd G3, Cs₂CO₃65 - 80%LC-MS / ¹H NMR (Loss of aryl halide proton)
Directed C-H Activation 2-Methyl-THIQ lactamRu(p-cymene)Cl₂, AgSbF₆, Olefin70 - 85%¹H NMR (Shift in ortho-aromatic protons)

References

  • Turner, N. J., et al. (2015). Catalytic Bio-Chemo and Bio-Bio Tandem oxidation reactions for amide and carboxylic acid synthesis. Green Chemistry, Royal Society of Chemistry. Available at:[Link]

  • Heightman, T. D., et al. (2018). Fragment-Based Discovery of a Potent, Orally Bioavailable Inhibitor That Modulates the Phosphorylation and Catalytic Activity of ERK1/2. Journal of Medicinal Chemistry, 61(11), 4978-4992. Available at:[Link]

  • Astex Pharmaceuticals / AACR. (2021). ASTX029, a Novel Dual-mechanism ERK Inhibitor, Modulates Both the Phosphorylation and Catalytic Activity of ERK. Molecular Cancer Therapeutics. Available at:[Link]

Sources

Application

cell culture assay preparation with 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Application Note: Cell Culture Assay Preparation and Mechanistic Evaluation of 2-Methyl-1,2,3,4-Tetrahydroisoquinolin-1-one and its Derivatives Executive Summary 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one (also known a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cell Culture Assay Preparation and Mechanistic Evaluation of 2-Methyl-1,2,3,4-Tetrahydroisoquinolin-1-one and its Derivatives

Executive Summary

2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one (also known as 2-methyl-3,4-dihydroisoquinolin-1(2H)-one) and its methoxy-substituted derivatives (e.g., N-methylcorydaldine) constitute a critical class of isoquinoline alkaloids[1]. Frequently isolated from medicinal plants such as Cyclea peltata and Corydalis impatiens, these scaffolds have demonstrated potent anti-proliferative and apoptosis-inducing properties in oncology models[2][3]. This application note outlines a self-validating, highly reproducible workflow for evaluating the in vitro cytotoxicity and intracellular signaling disruption caused by this compound class.

Experimental Design & Causality

To ensure high-fidelity data generation, every step of this protocol is grounded in specific biochemical rationales:

  • Vehicle Control & Solvent Limits: Isoquinolinones are inherently hydrophobic. While dimethyl sulfoxide (DMSO) is the optimal solvent, its final concentration in culture must strictly remain ≤0.1% (v/v). Exceeding this threshold induces osmotic stress and spontaneous cellular differentiation, which directly confounds the true anti-proliferative signal of the alkaloid.

  • Assay Chemistry Selection: We utilize the Alamar Blue (resazurin) reduction assay rather than the traditional MTT assay[4]. Resazurin is non-toxic and water-soluble, allowing for the continuous, kinetic monitoring of the same cell population without requiring terminal cell lysis. This significantly reduces well-to-well variability and provides higher statistical power.

  • Mechanistic Targeting: Extensive in silico and in vitro profiling indicates that these alkaloids bind to and inhibit the Akt signaling pathway, precipitating mitochondrial membrane depolarization and subsequent caspase-mediated apoptosis[3]. Consequently, downstream validation mandates Western blotting for phosphorylated Akt (p-Akt) and cleaved Caspase-3.

Pathway Visualization

The following diagram illustrates the established signal transduction disruption caused by tetrahydroisoquinolin-1-one derivatives in malignant cell lines.

G A 2-Methyl-1,2,3,4- tetrahydroisoquinolin-1-one B Akt Phosphorylation (p-Akt) A->B Inhibits C Mitochondrial Integrity B->C Promotes Survival D Cytochrome C Release C->D Disruption E Caspase 9 & 3 Cascade D->E Activates F Cellular Apoptosis E->F Induces Death

Fig 1: Mechanistic pathway of Akt inhibition and mitochondria-mediated apoptosis by isoquinolinones.

Step-by-Step Experimental Protocols

Reagent Preparation & Storage
  • Stock Solution Formulation: Weigh 1.61 mg of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (MW: 161.20 g/mol )[1].

  • Dissolution: Dissolve the powder in exactly 1.0 mL of sterile, cell-culture grade DMSO to yield a 10 mM stock solution.

  • Storage: Aliquot the stock into 50 µL volumes in amber microcentrifuge tubes to prevent photodegradation. Store immediately at -20°C. Critical: Avoid repeated freeze-thaw cycles, which can precipitate the compound and lower the effective concentration.

Cell Culture Maintenance
  • Media Preparation: Cultivate target human cancer cell lines (e.g., HeLa, HepG2, A549) in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[3].

  • Incubation: Maintain cultures in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Passaging: Subculture cells upon reaching 75-80% confluence using 0.25% Trypsin-EDTA to ensure cells remain in the logarithmic growth phase prior to assay seeding.

High-Throughput Viability Assay (Alamar Blue)
  • Seeding: Harvest cells and seed at a density of 5 × 10³ cells/well in a 96-well flat-bottom tissue culture plate (100 µL/well).

  • Adhesion: Incubate for 24 hours to allow for complete cell adhesion and metabolic recovery[4].

  • Treatment: Prepare serial dilutions of the compound in complete medium (0.1, 1, 5, 10, 25, 50, and 100 µM). Ensure the vehicle control contains exactly 0.1% DMSO. Aspirate the old medium and add 100 µL of the drug-containing medium to the respective wells (n=6 replicates per concentration).

  • Incubation: Incubate the treated plates for 48 hours.

  • Detection: Add 10 µL of Alamar Blue reagent (resazurin, 0.15 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm). Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Mechanistic Validation (Western Blotting)
  • Lysate Preparation: Seed cells in 6-well plates (3 × 10⁵ cells/well) and treat with the established IC₅₀ concentration of the compound for 24 hours.

  • Extraction: Wash cells twice with ice-cold PBS and lyse using RIPA buffer. Critical: The buffer must be heavily supplemented with phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride) to preserve the transient p-Akt signal.

  • Processing: Centrifuge lysates at 14,000 × g for 15 min at 4°C. Collect the supernatant and quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Resolve 30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against total Akt, p-Akt (Ser473), Cleaved Caspase-3, and GAPDH (loading control) overnight at 4°C. Wash, incubate with HRP-conjugated secondary antibodies, and develop using an ECL substrate.

Quantitative Data Interpretation

The table below summarizes the expected quantitative outcomes and IC₅₀ ranges when testing tetrahydroisoquinolin-1-one derivatives (such as N-methylcorydaldine and related isolates) across standard cell lines based on established literature[2][3].

Cell LineTissue OriginExpected IC₅₀ Range (µM)Mechanistic ObservationReference
HeLa Cervical Adenocarcinoma1.0 - 5.0Akt pathway downregulation, Apoptosis[3]
HepG2 Hepatocellular Carcinoma8.32 - 8.62Cytotoxicity, Proliferation inhibition[2]
A549 Lung Carcinoma7.78 - 12.54Cytotoxicity, Proliferation inhibition[2]
MCF-10A Normal Breast Epithelial> 50.0Minimal toxicity (Selectivity control)[3]

References

  • PubChem : 2-Methyl-3,4-dihydroisoquinolin-1-one | C10H11NO | CID 5325742. National Center for Biotechnology Information. URL:[Link]

  • PubMed : Nitrogenous chemical constituents and their antitumor activities evaluation in vitro from the aerial parts of Corydalis impatiens (pall.) Fisch. URL:[Link]

  • ACS Omega : Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis. URL:[Link]

  • Journal of Natural Products : Structure-Based Molecular Networking for the Target Discovery of Oxahomoaporphine and 8-Oxohomoaporphine Alkaloids from Duguetia surinamensis. URL:[Link]

Sources

Method

Protocols for the Extraction and Purification of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

An Application Guide Abstract This application note provides a comprehensive guide to the extraction and purification of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, a key heterocyclic scaffold in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide

Abstract

This application note provides a comprehensive guide to the extraction and purification of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, a key heterocyclic scaffold in medicinal chemistry and drug development. The protocols detailed herein are designed for researchers and scientists working on the synthesis and isolation of this compound from crude reaction mixtures. We present a robust liquid-liquid extraction (LLE) workflow, followed by high-purity isolation using flash column chromatography. The methodologies are grounded in established chemical principles, ensuring reproducibility and high yield. Each step is accompanied by expert commentary on the underlying rationale, empowering the user to adapt the protocols to their specific experimental context.

Introduction and Scientific Principles

2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a lactam derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core. The THIQ framework is a "privileged scaffold" frequently found in natural alkaloids and synthetic compounds with diverse biological activities.[1][2] The presence of the N-methyl group and the carbonyl function at the C1 position imparts specific physicochemical properties that dictate the strategy for its isolation.

The purification strategy is predicated on partitioning the target molecule between immiscible liquid phases (extraction) and then separating it from remaining impurities based on differential adsorption to a solid stationary phase (chromatography).

  • Extraction Principle: The lactam structure of the target compound makes it moderately polar and soluble in a range of organic solvents, such as ethyl acetate (EtOAc) and dichloromethane (DCM). A typical synthesis, such as a Bischler-Napieralski reaction followed by N-methylation, may leave behind acidic catalysts, unreacted starting materials, and polar byproducts.[3] The LLE protocol is designed to transfer the desired product into an organic phase while washing away these impurities using aqueous solutions of varying pH.

  • Purification Principle: Flash column chromatography is the gold standard for purifying moderately polar organic compounds. The separation relies on the principle of differential partitioning. The crude sample is adsorbed onto a polar stationary phase (silica gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column. Less polar compounds have a weaker affinity for the silica and travel through the column more quickly, while more polar compounds are retained longer. By gradually increasing the polarity of the mobile phase (a solvent gradient), compounds can be eluted sequentially according to their polarity.

Protocol I: Post-Synthesis Liquid-Liquid Extraction (LLE)

This protocol describes the work-up of a crude reaction mixture to isolate the target compound. It assumes the synthesis was performed in an organic solvent and may contain acidic or water-soluble impurities.

2.1. Materials and Reagents

Reagent/MaterialGradePurpose
Ethyl Acetate (EtOAc)Reagent GradePrimary Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionNeutralize Acidic Impurities
Deionized WaterHigh PurityWash away water-soluble impurities
Saturated Sodium Chloride (Brine)Aqueous SolutionReduce emulsion & dry organic phase
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeDrying Agent
Separatory FunnelAppropriate VolumeLLE Apparatus
Rotary EvaporatorStandard Lab EquipmentSolvent Removal

2.2. Step-by-Step LLE Procedure

  • Quenching the Reaction: Cool the crude reaction mixture to room temperature. If the reaction was conducted under acidic conditions, carefully add it to a separatory funnel containing saturated NaHCO₃ solution.

    • Expert Rationale: This step neutralizes any strong acid catalysts (e.g., trifluoroacetic acid, POCl₃) used in the synthesis.[3] The effervescence (CO₂ release) is a visual confirmation of neutralization. This prevents the target lactam, which can be sensitive to strong acids, from degrading.

  • Initial Extraction: Add ethyl acetate (EtOAc) to the separatory funnel. A typical starting volume is 1-2 times the volume of the aqueous layer.[4][5] Stopper the funnel and invert it gently, venting frequently to release pressure. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate fully. The organic layer (EtOAc) should be the upper phase. Drain the lower aqueous layer.

  • Aqueous Wash: Wash the organic layer sequentially with: a. Deionized Water (1x volume) b. Saturated Brine (1x volume)

    • Expert Rationale: The water wash removes residual water-soluble starting materials or salts. The brine wash helps to break any emulsions and begins the drying process by drawing water out of the organic phase due to osmotic pressure.

  • Drying the Organic Phase: Drain the washed organic layer into an Erlenmeyer flask. Add a sufficient amount of anhydrous MgSO₄ (until some powder flows freely) and swirl for 5-10 minutes.[5]

  • Solvent Removal: Filter the organic solution to remove the MgSO₄. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or solid.

    • Expert Rationale: This step removes the volatile extraction solvent, leaving the non-volatile target compound and any remaining organic-soluble impurities. The crude product is now ready for chromatographic purification.

Protocol II: Purification by Flash Column Chromatography

This protocol details the purification of the crude product obtained from the LLE step.

3.1. Materials and Reagents

Reagent/MaterialGradePurpose
Silica Gel230-400 meshStationary Phase
n-HexaneHPLC GradeMobile Phase (Non-polar component)
Ethyl Acetate (EtOAc)HPLC GradeMobile Phase (Polar component)
Thin-Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Reaction/Fraction Monitoring
Glass Chromatography ColumnAppropriate SizeSeparation Apparatus

3.2. Step-by-Step Chromatography Procedure

  • TLC Analysis & Solvent System Selection: Dissolve a small amount of the crude product in a minimal volume of EtOAc or DCM. Spot it on a TLC plate and elute with different ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 2:1). The ideal system will show the target spot with a Retention Factor (Rf) of ~0.25-0.35.

    • Expert Rationale: The lactam functionality makes the target molecule moderately polar. A Hexane:EtOAc gradient is an excellent choice. An Rf value in the 0.25-0.35 range in the starting eluent ensures good separation on the column.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of solvent, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the packed column.

    • Expert Rationale: Dry loading prevents band broadening and leads to sharper, more efficient separation compared to loading the sample dissolved in a strong solvent.

  • Elution and Fraction Collection: Begin eluting the column with the starting mobile phase (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the mobile phase by increasing the percentage of EtOAc.[5] Collect the eluent in a series of test tubes or vials (fractions).

  • Monitoring the Separation: Spot every few fractions onto TLC plates to track the elution of compounds. Visualize the spots under a UV lamp (254 nm).

  • Isolation: Combine the fractions that contain the pure target compound (as determined by TLC). Remove the solvent under reduced pressure to yield the purified 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one.

Visualization of Workflows

Overall Extraction and Purification Workflow

A Crude Reaction Mixture B Liquid-Liquid Extraction (EtOAc / aq. NaHCO3) A->B C Aqueous Washes (Water, Brine) B->C D Drying Organic Phase (anhydrous MgSO4) C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Product E->F G Flash Column Chromatography (Silica Gel, Hexane:EtOAc Gradient) F->G H TLC Analysis of Fractions G->H I Combine Pure Fractions H->I J Final Solvent Evaporation I->J K Purified Product (2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one) J->K

Caption: High-level workflow from crude mixture to purified product.

Logic for Chromatographic Separation

cluster_0 Column Elution Over Time cluster_1 Eluted Compounds A Start Elution (Low Polarity Mobile Phase) Imp1 Non-Polar Impurities A->Imp1 Elute First B Increase Polarity (Gradient: More EtOAc) Prod Target Product (Moderate Polarity) B->Prod Elute Mid-Gradient C End Elution (High Polarity Mobile Phase) Imp2 Polar Impurities C->Imp2 Elute Last

Caption: Principle of separation by polarity in flash chromatography.

References

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2021). MDPI. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. Available at: [Link]

  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020). International Journal of Scientific & Technology Research. Available at: [Link]

  • Synthesis of New 1,2,3,4-Tetrahydroisoquinoline Derivatives. 2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines. (2025). ResearchGate. Available at: [Link]

  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. (2022). ACS Publications. Available at: [Link]

  • Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. (2009). PubMed. Available at: [Link]

  • CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. Google Patents.
  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2023). MDPI. Available at: [Link]

Sources

Application

crystallographic analysis of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

An in-depth guide to the , offering detailed protocols and expert insights for researchers in structural biology and drug development. Introduction: The Structural Imperative of Tetrahydroisoquinolines The 1,2,3,4-tetrah...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the , offering detailed protocols and expert insights for researchers in structural biology and drug development.

Introduction: The Structural Imperative of Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] These molecules are recognized for their diverse therapeutic potential, including roles as neuroprotective agents and anticancer therapeutics.[3][4] The specific derivative, 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, incorporates a lactam function and an N-methyl group, modifications that significantly influence its conformational rigidity, hydrogen bonding capability, and overall pharmacological profile.

Understanding the precise three-dimensional arrangement of atoms within this molecule is not merely an academic exercise; it is fundamental to rational drug design. Single-crystal X-ray diffraction (SC-XRD) remains the most definitive method for elucidating molecular and structural details at atomic resolution.[5] This guide provides a comprehensive overview of the , from synthesis and crystallization to data interpretation, empowering researchers to unlock its structural secrets.

Part I: From Synthesis to Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. This phase is often the most challenging bottleneck in structural analysis.[6]

Protocol 1: Synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

While various synthetic routes to the THIQ core exist, such as the Pictet-Spengler and Bischler-Napieralski reactions, a common method for N-alkylation involves the Eschweiler-Clarke reaction.[1][7] The synthesis of the target lactam can be adapted from established procedures. A representative synthesis is outlined below, based on the methylation of the parent amine followed by oxidation, or a multi-step route starting from appropriate precursors. For this guide, we will reference a method analogous to the N-methylation of 1,2,3,4-tetrahydroisoquinoline.[8]

Materials:

  • 1,2,3,4-Tetrahydroisoquinolin-1-one

  • Formaldehyde (37% in water)

  • Formic acid (99%)

  • Potassium hydroxide (KOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1,2,3,4-tetrahydroisoquinolin-1-one in formic acid.

  • Add formaldehyde to the solution.

  • Reflux the mixture for 6 hours, then stir at room temperature for an additional 12 hours.

  • Carefully add KOH to adjust the pH to 13.

  • Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Protocol 2: Crystallization

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis.[9] For small organic molecules, several classical methods are effective.[6][10] The choice of solvent is critical and is typically determined through preliminary solubility screening.

Recommended Method: Slow Solvent Evaporation

This technique is straightforward and often effective for compounds that are stable at room temperature.[10]

Materials:

  • Purified 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

  • A selection of high-purity solvents (e.g., ethanol, methanol, ethyl acetate, hexane, dichloromethane)

  • Small, clean glass vials (e.g., 4 mL) with loose-fitting caps or perforated parafilm covers

Procedure:

  • Prepare a nearly saturated solution of the compound in a chosen solvent or solvent mixture (e.g., ethyl acetate/hexane) at room temperature.

  • Ensure the compound is fully dissolved; gentle warming may be applied if necessary, followed by cooling to room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Cover the vial with a cap that allows for slow solvent evaporation (e.g., perforated parafilm).

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial for the formation of single, well-defined crystals.

Part II: Illuminating the Structure - Data Collection and Refinement

With a suitable crystal in hand, the next phase involves using X-ray diffraction to determine the arrangement of atoms.

Experimental Workflow for Crystallographic Analysis

The process from crystal to final structure follows a well-defined path, involving data collection, processing, structure solution, and refinement.

G cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Synthesis Purify Purify Synthesis->Purify Chromatography Crystal Crystal Purify->Crystal Slow Evaporation Mount Mount Crystal->Mount Screen Screen Mount->Screen Cryostream Collect Collect Screen->Collect Full Sphere Integrate Integrate Collect->Integrate Solve Solve Integrate->Solve Direct Methods Refine Refine Solve->Refine Least-Squares Validate Validate Refine->Validate CheckCIF Final_Structure Final_Structure Validate->Final_Structure

Caption: Workflow from synthesis to final structure validation.

Protocol 3: Single-Crystal X-ray Diffraction Data Collection

This protocol outlines the general steps for collecting data on a modern diffractometer equipped with an area detector.[11][12]

Procedure:

  • Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.4 mm) under a microscope.[12] Mount the crystal on a suitable holder (e.g., a MiTeGen loop) with a small amount of cryoprotectant oil.

  • Cryo-cooling: Place the mounted crystal into the cold nitrogen stream (typically 100-110 K) of the diffractometer.[11] This minimizes radiation damage and improves data quality.

  • Crystal Centering: Center the crystal in the X-ray beam using the diffractometer's video microscope.[12]

  • Initial Screening: Collect a few initial diffraction images at different orientations (e.g., 0° and 90°) to assess crystal quality and diffraction resolution.[13]

  • Unit Cell Determination: From the initial images, the instrument software will determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is calculated to ensure a complete and redundant dataset is collected.[13] This typically involves a series of scans through different angles (e.g., omega and phi scans).

  • Data Collection: Execute the data collection strategy. This may take several hours depending on the crystal and instrument.

  • Data Integration and Scaling: After collection, the raw diffraction images are processed. The software integrates the intensities of the diffraction spots, applies corrections (e.g., for Lorentz and polarization effects), and scales the data.

Parameter Typical Value / Setting Rationale
Radiation SourceMo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å)Mo is standard for small molecules; Cu provides higher intensity but may cause more fluorescence.
Temperature100(2) KReduces thermal motion of atoms, leading to higher resolution data and less radiation damage.
Detector Distance40-60 mmA balance between resolving diffraction spots and capturing high-angle data.
Exposure Time5-120 s / frameDependent on crystal diffracting power and X-ray source intensity.
Scan Width0.5-1.0° / frameSmaller widths provide better sampling of the reflection profile.
Data Completeness> 99%Essential for an accurate structure determination.
Redundancy> 4Multiple measurements of symmetry-equivalent reflections improve data statistics.

Table 1: Typical parameters for single-crystal X-ray data collection.

Protocol 4: Structure Solution and Refinement

The processed diffraction data provides reflection intensities, but the crucial phase information is lost. The structure is "solved" by retrieving these phases and then "refined" to create the best possible model of the atomic arrangement.

Procedure:

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.[12]

  • Structure Solution: For small molecules, direct methods or intrinsic phasing are typically used to generate an initial electron density map from which the positions of most non-hydrogen atoms can be identified.[12][14]

  • Initial Refinement: A model is built based on the initial atom positions. This model is refined against the experimental data using least-squares methods to improve the fit.[15]

  • Difference Fourier Map: A difference Fourier map (F_obs - F_calc) is calculated to locate missing atoms (like hydrogens) or identify disordered regions.

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, allowing their thermal motion to be modeled as ellipsoids rather than spheres.[14]

  • Hydrogen Atom Placement: Hydrogen atoms are often placed in calculated geometric positions and refined using a riding model.[15]

  • Final Refinement Cycles: The model is refined until convergence is reached, meaning the parameters are no longer changing significantly. The quality of the final model is assessed using several metrics.

Parameter Description Acceptable Value
R1 R-factor; agreement between observed and calculated structure factor amplitudes.< 0.05 for high-quality data
wR2 Weighted R-factor; based on the square of the structure factor amplitudes.< 0.15
GooF (S) Goodness-of-Fit; should be close to 1 for a good model and weighting scheme.~ 1.0
Max/Min Residual Density Largest peaks/holes in the final difference electron density map.< ±0.5 e⁻/ų

Table 2: Key crystallographic refinement statistics.

Part III: Interpreting the Crystal Structure

The final output of a crystallographic analysis is a set of atomic coordinates that define the molecule's structure and its arrangement in the crystal lattice.

Molecular Conformation and Geometry

Analysis of the refined structure of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one would reveal key geometric parameters. The tetrahydroisoquinoline ring system is not planar and typically adopts a half-chair conformation to minimize steric strain.[16] Specific torsion angles and puckering parameters quantitatively describe this conformation. Bond lengths and angles should be compared with standard values to ensure the chemical sensibility of the model.

Intermolecular Interactions

In the solid state, molecules interact with their neighbors through a network of non-covalent forces. For 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, these are likely to include:

  • C-H···O Hydrogen Bonds: The lactam carbonyl oxygen is a strong hydrogen bond acceptor. Weak hydrogen bonds involving carbon-bound hydrogen atoms can be crucial in directing the crystal packing.[16]

  • π-π Stacking: The aromatic ring can engage in stacking interactions with neighboring molecules, contributing to the stability of the crystal lattice.

G cluster_0 Molecular Structure & Interactions cluster_1 Intramolecular Features cluster_2 Intermolecular Features cluster_3 Implications for Drug Design MOL 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one BondLengths Bond Lengths & Angles MOL->BondLengths Conformation Ring Conformation (Half-Chair) MOL->Conformation H_Bonds C-H···O Hydrogen Bonds MOL->H_Bonds Pi_Stacking π-π Stacking MOL->Pi_Stacking SAR Structure-Activity Relationship (SAR) Conformation->SAR Receptor Receptor Binding Pharmacophore H_Bonds->Receptor Pi_Stacking->Receptor

Caption: Relationship between structural features and drug design implications.

This detailed structural information is invaluable for drug development professionals. The precise conformation and the nature of intermolecular interactions provide a blueprint for understanding how the molecule might interact with a biological target, guiding the design of more potent and selective analogs.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Course Hero. Crystallization of small molecules. [Link]

  • K. J. Hartstein, L. J. McCormick, S. A. M. T. L. D. A. Tocher, and D. A. R. S. S. Williams. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2138–2157. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • A. T. Brunger. (1997). Recent Developments for Crystallographic Refinement of Macromolecules. Methods in Molecular Biology, 56, 245–266. [Link]

  • ResearchGate. Structure refinement: Some background theory and practical strategies. [Link]

  • S. Chen, Z. Wang, Z. Wang, Z. Liu, H. Wang, Z. Chang, and Y. Wei. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society, 145(46), 25431–25437. [Link]

  • S. X. M. Bo, S. Price, and A. T. C. T. A. S. L. Zhang. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 621–628. [Link]

  • Khwarizmi Science Society. Crystal Structure Refinement. [Link]

  • Colgate University. Protein XRD Protocols - X-ray Diffraction Data Collection. [Link]

  • University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

  • D. J. Watkin. (2008). Structure refinement: some background theory and practical strategies. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 123–132. [Link]

  • M. Jaskolski, M. Gilski, and Z. Dauter. (2012). Collection of X-ray diffraction data from macromolecular crystals. FEBS Journal, 279(21), 3987–4005. [Link]

  • Bruker. First time Single Crystal X-ray Structure Determination – Data Collection. [Link]

  • S. Murugesan, V. S. Chitoria, A. K. Tiwari, and P. K. S. T. K. S. K. Singh. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 14166–14188. [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. IJSTR, 9(2). [Link]

  • Chemical Synthesis Database. 2-methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

  • P. S. Pradeep, S. Naveen, M. N. Kumara, K. M. Mahadevan, and N. K. Lokanath. (2017). Crystal structure of cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one. IUCrData, 2(1), x162095. [Link]

  • ResearchGate. Synthesis of New 1,2,3,4-Tetrahydroisoquinoline Derivatives. 2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

  • Wikipedia. 2-Methyltetrahydroquinoline. [Link]

  • NIST. N-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

  • S. Langenohl, C. G. Hrib, F. R. Beweries, and U. T. J. Rosenthal. (2020). Crystal structure of 2-methyl-1,2,3,4-tetrahydroisoquinoline–water (1/3). Acta Crystallographica Section E: Crystallographic Communications, 76(2), 298–302. [Link]

  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • T. Fukushima, T. Santa, D. Ueki, H. Homma, and K. Imai. (2004). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines in biological samples by liquid chromatography-tandem mass spectrometry. Biomedical Chromatography, 18(5), 319–326. [Link]

  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Welcome to the Technical Support Center for the synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (also known as N-methyl-3,4-dihydroisoquinolin-1-one). This guide is engineered for drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (also known as N-methyl-3,4-dihydroisoquinolin-1-one). This guide is engineered for drug development professionals and synthetic chemists who require high-yield, reproducible methodologies. Below, you will find a mechanistic troubleshooting workflow, frequently asked questions addressing specific synthetic bottlenecks, quantitative yield data, and a self-validating experimental protocol.

Mechanistic Overview & Troubleshooting Logic

SynthesisLogic Start Target Molecule: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one Route1 Route A: N-Methylation (Recommended) Start->Route1 Route2 Route B: Direct α-Oxidation (Not Recommended) Start->Route2 Route3 Route C: Catalytic Annulation (Advanced) Start->Route3 Issue1 Issue: O-Alkylation Byproducts Route1->Issue1 Issue2 Issue: Demethylation / Low Yield Route2->Issue2 Issue3 Issue: Harsh Dehydration Conditions Route3->Issue3 Fix1 Fix: Use NaH in anhydrous DMF Issue1->Fix1 Fix2 Fix: Iminium instability prevents lactam formation; Switch to Route A Issue2->Fix2 Fix3 Fix: Use Rh(II) catalysis at 80°C Issue3->Fix3

Logical troubleshooting workflow for 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one synthesis.

Troubleshooting Guides & FAQs

Q1: I attempted the direct α-oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline using a copper nanocatalyst and molecular oxygen, but my yield of the lactam is extremely low. Why am I mostly recovering demethylated starting material? A1: This is a well-documented mechanistic limitation. Direct α-oxidation of N-alkyl tetrahydroisoquinolines (THIQs) proceeds via an iminium ion intermediate. When the nitrogen is methylated (or acetylated), this intermediate is highly unstable[1]. Instead of undergoing the desired nucleophilic attack by oxygen to form the carbonyl group of the lactam, the iminium ion preferentially hydrolyzes. This side reaction cleaves the N-methyl group, resulting in the demethylated starting amine as the major product (often >50% yield), leaving only trace amounts of the target lactam[1]. Recommendation: Abandon direct oxidation for N-methylated THIQs. Instead, synthesize the unsubstituted 3,4-dihydroisoquinolin-1(2H)-one core first, followed by a controlled N-methylation step.

Q2: During the N-methylation of 3,4-dihydroisoquinolin-1(2H)-one, I am observing a mixture of N-methylated and O-methylated (lactim ether) products. How can I enforce strict N-regioselectivity? A2: The lactam moiety is an ambident nucleophile. If a weak base (e.g., K₂CO₃) or a protic solvent is used, the negative charge delocalizes, allowing the harder oxygen atom to successfully compete for the electrophile. To enforce strict N-regioselectivity, you must alter the coordination chemistry of the intermediate. Utilize Sodium Hydride (NaH) in an anhydrous, polar aprotic solvent like DMF at 0 °C[2]. NaH ensures irreversible, quantitative deprotonation. In DMF, the sodium cation tightly coordinates with the harder oxygen anion (hard-hard interaction), sterically and electronically shielding it. This leaves the softer nitrogen atom fully exposed to undergo a rapid Sₙ2 substitution with the soft electrophile (methyl iodide), driving the reaction exclusively toward the N-methylated product[2].

Q3: For de novo synthesis from acyclic precursors, are there modern cyclization routes that avoid the harsh conditions of the classical Bischler-Napieralski reaction? A3: Yes. The classic Bischler-Napieralski reaction requires stoichiometric, harsh dehydrating agents (e.g., POCl₃) and elevated temperatures, which severely limit functional group tolerance and promote degradation. A superior alternative is transition-metal-catalyzed denitrogenative annulation. For example, Rhodium(II)-catalyzed cyclization utilizing 2 mol % Rh₂(oct)₄ and camphorsulfonic acid (CSA) in dichloroethane (DCE) provides a much milder pathway[3]. By maintaining the reaction strictly at 80 °C, you prevent the premature hydrolysis of imine intermediates, boosting the isolation yield of the substituted tetrahydroisoquinolin-1-one core up to 86% without relying on toxic, stoichiometric reagents[3].

Quantitative Yield Analysis

The following table summarizes the expected yields and primary failure modes for the common synthetic routes toward the 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one scaffold.

Synthesis RouteReagents / CatalystPrimary Byproduct / IssueTypical Yield (%)Optimization Strategy
Direct α-Oxidation CuNPs, O₂Demethylated amine< 15%Avoid for N-methyl THIQs; iminium is unstable[1].
N-Methylation NaH, MeI, DMFO-methylated lactim ether85 - 95%Maintain strictly anhydrous conditions at 0 °C[2].
Rh(II) Annulation Rh₂(oct)₄, CSA, DCEUnreacted imineUp to 86%Temperature control (80 °C), monitor hydrolysis[3].
Classic Cyclization POCl₃, HeatDegradation products40 - 60%Transition to modern catalytic alternatives.

Self-Validating Experimental Protocol

Optimized N-Methylation of 3,4-Dihydroisoquinolin-1(2H)-one This protocol is designed as a self-validating system. Do not proceed to the next step unless the observable physical criteria are met.

Step 1: System Preparation

  • Action: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere. Add 3,4-dihydroisoquinolin-1(2H)-one (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL).

  • Causality: Trace water rapidly quenches NaH and promotes O-alkylation. Argon ensures a completely inert environment.

Step 2: Irreversible Deprotonation

  • Action: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 12 mmol) in small portions.

  • Self-Validation Check: Observe the evolution of hydrogen gas (bubbling). The deprotonation is complete only when gas evolution completely ceases and the solution becomes homogeneous and slightly yellow. Do not proceed to Step 3 if bubbling continues.

Step 3: Electrophilic Addition

  • Action: Maintain the temperature at 0 °C. Add Methyl Iodide (1.5 equiv, 15 mmol) dropwise via a syringe over 5 minutes.

  • Causality: The Sₙ2 reaction is highly exothermic; maintaining 0 °C prevents thermal degradation and side reactions.

Step 4: Reaction Progression & Verification

  • Action: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The reaction is successful when the starting material spot (lower R_f, typically ~0.3) completely disappears, replaced by a single, less polar spot (higher R_f, ~0.6) corresponding to the N-methylated lactam[2].

Step 5: Quenching and Isolation

  • Action: Quench the reaction carefully with cold water (30 mL) to destroy unreacted NaH. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to strip out residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace mineral oil remains.

References

  • Title: Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones Source: ACS Publications URL: [Link]

  • Title: Rhodium(II)-Catalyzed Denitrogenative Annulation for the Synthesis of Substituted Tetrahydroisoquinolines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD) Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Optimization

solubility optimization for 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one in aqueous media

Target API: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one (Neutral Lactam) Welcome to the advanced troubleshooting guide for optimizing the aqueous solubility of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one. Because this...

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Author: BenchChem Technical Support Team. Date: April 2026

Target API: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one (Neutral Lactam)

Welcome to the advanced troubleshooting guide for optimizing the aqueous solubility of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one. Because this molecule presents unique physicochemical challenges—specifically high lipophilicity combined with a lack of ionizable centers—standard formulation approaches often fail. This guide is designed for drug development professionals and provides mechanistically grounded, self-validating workflows to overcome these barriers.

Diagnostic FAQs & Mechanistic Troubleshooting

Q: Why is pH adjustment or salt formation failing to improve the solubility of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one? A: Traditional salt formation is strictly limited to molecules with ionizable groups within the physiological pH range[]. While standard 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds possess a basic amine that readily forms water-soluble salts[2], your target molecule is a lactam (cyclic amide). The lone pair of electrons on the N-methylated nitrogen is delocalized into the adjacent C1 carbonyl group via resonance. This delocalization eliminates the nitrogen's basicity, rendering the molecule neutral and un-ionizable across pH 1–10. Consequently, you must abandon pH-driven strategies and pivot to neutral solubilization techniques such as host-guest complexation or cosolvency[].

Q: We are utilizing Hydroxypropyl-β-Cyclodextrin (HP-β-CD) but the solubility enhancement has plateaued. How can we break through this limit? A: Cyclodextrins enhance solubility by encapsulating hydrophobic moieties within their cavity, creating a molecularly dispersed state without altering the API's covalent structure[]. However, binary complexation is thermodynamically limited by the drug's intrinsic binding affinity to the cyclodextrin. To break the plateau, introduce a low concentration of a cosolvent (e.g., 0.5% ethanol) to create a synergistic ternary system. The total drug solubility in this optimized state is the mathematical summation of three species: the free drug, the drug-CD binary complex, and the newly formed drug-CD-cosolvent ternary complex[3].

Q: After adding 10% ethanol to our HP-β-CD formulation, the drug precipitated. What is the mechanism behind this failure? A: You have exceeded the optimal cosolvent threshold, triggering a competitive displacement mechanism. While trace cosolvents aid ternary complexation, high concentrations (>5-10% v/v) lower the dielectric constant of the aqueous medium, which decreases the thermodynamic driving force for the lipophilic lactam to enter the CD cavity[4]. Furthermore, the excess cosolvent molecules actively compete with the drug for space within the hydrophobic cyclodextrin core[4]. This competition forces the dissociation of the binary complex, leading to rapid API precipitation[5].

TernaryMechanism Drug Free Drug (Lipophilic Lactam) Binary Binary Complex [Drug-CD] Drug->Binary + CD CD HP-β-CD (Hydrophobic Cavity) CD->Binary + Drug Cosolvent Cosolvent (e.g., Ethanol) Ternary Ternary Complex [Drug-CD-Cosolvent] (Maximized Solubility) Cosolvent->Ternary Synergistic Solvation Precipitation Precipitation (Drug Displaced) Cosolvent->Precipitation Cavity Competition Binary->Ternary + Low Cosolvent (<5%) Binary->Precipitation + High Cosolvent (>10%)

Logical workflow of ternary complex formation vs. cosolvent-induced precipitation.

Quantitative Formulation Strategies

To facilitate rapid decision-making, the following table summarizes the expected performance of various neutral solubilization strategies when applied to lipophilic THIQ-lactam derivatives.

Solubilization StrategyPrimary ExcipientsMechanistic ActionExpected Solubility IncreaseCritical Limitations
Binary Complexation HP-β-CD, SBE-β-CDHydrophobic cavity encapsulation[]10x - 50xHigh excipient mass required; potential solubility plateau[5].
Cosolvency PEG 400, Propylene GlycolReduction of aqueous dielectric constant5x - 20xHigh osmotic load, local irritation, risk of precipitation upon dilution[].
Micellar Solubilization Polysorbate 80, Kolliphor ELSurfactant self-assembly above the Critical Micelle Concentration (CMC)20x - 100xPotential cellular toxicity; requires careful CMC monitoring in vivo.
Ternary Complexation HP-β-CD + 0.5% EthanolDrug-CD-Cosolvent synergy[3]100x - 500xHighly sensitive to cosolvent concentration; narrow optimization window[5].

Validated Experimental Workflows

Protocol: Phase-Solubility Profiling for Ternary Systems

Purpose: To establish the optimal cosolvent concentration that maximizes the solubility of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one without triggering cyclodextrin cavity competition.

Step 1: Preparation of Complexation Media Prepare a series of aqueous solutions containing a fixed concentration of HP-β-CD (e.g., 50 mM). Aliquot the solutions and spike with a gradient of your chosen cosolvent (e.g., Ethanol at 0%, 0.5%, 1%, 2.5%, 5%, 10%, and 15% v/v). Causality: Testing a wide, granular gradient is critical because the transition from synergistic ternary complexation to competitive displacement is non-linear and highly specific to the API's structure[5].

Step 2: Self-Validating Drug Saturation Add an excess amount of solid 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one to each vial. Trustworthiness Check: Visually confirm that undissolved solid remains at the bottom of the vial after initial vortexing. If a vial is completely clear, the solution is not saturated. You must add more API to ensure the true equilibrium solubility limit is being measured.

Step 3: Thermodynamic Equilibration Seal the vials and place them in an isothermal shaking water bath at 25°C (or 37°C for physiological relevance) at 150 RPM for 72 hours. Causality: Rigid lipophilic lactams possess high crystal lattice energies. A 72-hour equilibration ensures that thermodynamic equilibrium is fully reached, preventing false-positive supersaturation readings.

Step 4: Phase Separation & Filter Saturation Remove the vials and centrifuge at 10,000 x g for 15 minutes to pellet the excess solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Trustworthiness Check: Discard the first 1-2 mL of the filtrate. Highly lipophilic compounds readily adsorb to filter membranes. Discarding the initial volume saturates the membrane's binding sites, preventing artificially low concentration readings in the final assay.

Step 5: HPLC-UV Quantification Dilute the saturated filtrate appropriately with the mobile phase and quantify the dissolved drug using HPLC-UV. Plot the solubility against the cosolvent concentration to identify the peak ternary complexation threshold.

ProtocolWorkflow Step1 1. Prepare Media (HP-β-CD + Cosolvent Gradient) Step2 2. Excess Drug Addition (2-methyl-1,2,3,4-THIQ-1-one) Step1->Step2 Check1 Visual Check: Is undissolved solid present? Step2->Check1 Check1->Step2 No (Add more API) Step3 3. Thermodynamic Equilibration (72h at 25°C/37°C) Check1->Step3 Yes (Saturated) Step4 4. Phase Separation (Centrifugation + Filtration) Step3->Step4 Check2 Filter Saturation: Discard first 2 mL of filtrate Step4->Check2 Step5 5. HPLC-UV Quantification (Determine Solubilization Limit) Check2->Step5

Self-validating experimental workflow for phase-solubility profiling.

References

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. mdpi.com. 4

  • The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid. nih.gov. 5

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. nih.gov. 3

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. nih.gov. 2

  • Cyclodextrin Solutions for API Solubility Boost. bocsci.com.

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, maintaining the structural integrity of your chemical libraries is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, maintaining the structural integrity of your chemical libraries is paramount. 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one (MW: 161.20 g/mol ) is a highly versatile N-methylated δ-lactam fused to a benzene ring, frequently utilized as a core scaffold in medicinal chemistry.

While generally stable under standard laboratory conditions, this compound possesses specific structural vulnerabilities—namely the benzylic C4 position and the strained lactam ring—that make it susceptible to degradation via oxidation and hydrolysis. This guide provides an authoritative, mechanistic approach to troubleshooting degradation issues, validating your analytical methods, and establishing self-validating storage protocols.

Mechanistic Degradation Pathways

To prevent degradation, we must first understand the causality behind it. The degradation of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is driven by two primary mechanisms:

  • Autoxidation at the Benzylic Position: The C4 methylene group is adjacent to the aromatic ring. Upon exposure to UV light, heat, or transition metal impurities, a hydrogen atom can be abstracted to form a resonance-stabilized benzylic radical. Subsequent reaction with molecular oxygen forms hydroperoxides, which decompose into colored, fully aromatic isoquinolinediones [1].

  • Lactam Ring Hydrolysis: The cyclic amide (lactam) is susceptible to nucleophilic attack by water, particularly under extreme pH conditions. This leads to ring-opening and the formation of a secondary amine/carboxylic acid derivative [2].

Degradation A 2-Methyl-1,2,3,4- tetrahydroisoquinolin-1-one (Intact API) B Benzylic C4 Radical (Reactive Intermediate) A->B O2, Light, Heat (Autoxidation) D Tetrahedral Intermediate (Nucleophilic Attack) A->D H2O, Extreme pH (Hydrolysis) C 4-Hydroxy or 4-Oxo Derivatives (Oxidation Products) B->C +O2, Radical Propagation E 2-(2-(Methylamino)ethyl) benzoic acid (Hydrolysis Product) D->E Ring Opening

Mechanistic pathways of oxidative and hydrolytic degradation for 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one.

Frequently Asked Questions (FAQs)

Q1: Why is my stock solution turning yellow or brown over time?

A: This discoloration is a classic hallmark of autoxidation . The tetrahydroisoquinoline core is highly susceptible to oxidative degradation [1]. When exposed to dissolved oxygen and ambient light, the benzylic C4 position undergoes radical-mediated oxidation, eventually forming highly conjugated, colored degradation products (such as isoquinolinediones). To prevent this, all stock solutions must be prepared in degassed solvents and stored in amber vials.

Q2: My LC-MS analysis shows a new impurity peak at m/z 180.2. What is this?

A: You are observing the hydrolytic ring-opening of the lactam. The intact compound has a molecular weight of 161.2 g/mol (yielding an[M+H]⁺ peak at 162.2). Under acidic or basic stress, water acts as a nucleophile, attacking the C1 carbonyl carbon of the lactam ring [2]. The ring opens to form 2-(2-(methylamino)ethyl)benzoic acid, which has a molecular weight of 179.2 g/mol ([M+H]⁺ = 180.2). This mass shift (+18 Da) is a self-validating diagnostic marker for lactam hydrolysis.

Q3: Can I store the compound in aqueous biological buffers (e.g., PBS) for extended periods?

A: No. Aqueous environments provide the necessary nucleophile (H₂O) for lactam hydrolysis. While the compound is relatively stable at a neutral pH of 7.4 for short-term assays (hours), long-term storage (days to weeks) in aqueous media will result in significant degradation. Always store the compound in anhydrous organic solvents (like DMSO) and dilute into aqueous buffers immediately prior to your experiment.

Quantitative Stability Profile

The following table summarizes the degradation kinetics of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one under various environmental conditions. Use this data to benchmark your own quality control assays.

Storage ConditionSolvent / MatrixTemperatureTimeframeIntact API Remaining (%)Primary Degradation Pathway
Optimal Storage Anhydrous DMSO (Argon purged)-20°C12 Months> 99.5%None
Aqueous Neutral PBS Buffer (pH 7.4)37°C24 Hours~ 95.0%Slow Hydrolysis
Aqueous Basic 0.1 M NaOH (pH 13)60°C24 Hours< 10.0%Rapid Base-Catalyzed Hydrolysis
Aqueous Acidic 0.1 M HCl (pH 1)60°C24 Hours< 15.0%Acid-Catalyzed Hydrolysis
Oxidative Stress 3% H₂O₂ in Acetonitrile25°C24 Hours< 5.0%Benzylic / N-adjacent Oxidation
Photolytic Stress Methanol (Ambient UV Light)25°C7 Days~ 70.0%Radical Autoxidation

Troubleshooting & Experimental Protocols

To ensure the trustworthiness of your experimental data, you must implement strict handling protocols. Below are the step-by-step methodologies for creating ultra-stable stock solutions and running forced degradation studies to validate your LC-MS methods.

Protocol A: Preparation of Ultra-Stable Stock Solutions

This workflow eliminates the three primary catalysts of degradation: oxygen, water, and UV light.

  • Solvent Preparation: Obtain anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO). Sparge the solvent with high-purity Argon gas for 15–20 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the required amount of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one powder and dissolve it in the degassed DMSO to achieve your target concentration (e.g., 10 mM).

  • Aliquoting: Divide the solution into single-use, amber glass LC-MS vials. Causality note: Amber glass blocks UV radiation, preventing the initiation of the benzylic radical cascade; single-use aliquots prevent moisture condensation caused by repeated freeze-thaw cycles.

  • Headspace Purging: Gently blow a stream of Argon gas over the headspace of each vial for 5 seconds before immediately capping with a PTFE-lined septum.

  • Storage: Store the sealed vials at -20°C or -80°C in a desiccated container.

Workflow S1 1. Receipt & Inspection (Check for discoloration) S2 2. Reconstitution (Use degassed, anhydrous DMSO) S1->S2 S3 3. Aliquoting (Single-use vials to prevent freeze-thaw) S2->S3 S4 4. Inert Gas Purging (Argon/Nitrogen overlay) S3->S4 S5 5. Long-term Storage (Amber vials, -20°C, desiccated) S4->S5

Standardized workflow for the preparation, handling, and long-term storage of sensitive lactam derivatives.

Protocol B: Forced Degradation Profiling (Self-Validating LC-MS System)

Before using this compound in complex biological assays, validate your analytical method's ability to separate the intact API from its degradation products.

  • Acid Hydrolysis Validation: Mix 100 µL of a 1 mg/mL stock solution with 900 µL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH. Inject into the LC-MS. Expected Result: Disappearance of m/z 162.2; appearance of m/z 180.2.

  • Oxidative Validation: Mix 100 µL of stock solution with 900 µL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark. Inject into the LC-MS. Expected Result: Appearance of multiple peaks at m/z 178.2 (+16 Da, hydroxylation) and m/z 176.2 (oxidation to ketone/dione).

References

  • Activation of Molecular Oxygen and Selective Oxidation with Metal Complexes.Accounts of Chemical Research.
  • CHAPTER 2: Hydrolytic Degradation.Books - The Royal Society of Chemistry.
Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Methyl-1,2,3,4-Tetrahydroisoquinolin-1-one Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers facing synthetic roadblocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers facing synthetic roadblocks. The 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (2-methyl-THIQ-1-one) core is a highly privileged scaffold in drug discovery, notably featured in antimalarial candidates like SJ733[1]. However, the spatial geometry of the fused bicyclic system—specifically the puckered delta-lactam ring combined with the N-methyl group—creates severe steric hindrance at the C1, C3, C4, and C8 positions.

This guide provides field-proven, mechanistically grounded solutions to bypass these steric barriers, ensuring high yields and stereochemical fidelity in your workflows.

Diagnostic Workflow

Before adjusting your reaction conditions, it is critical to identify the specific mechanistic failure caused by the steric bulk. The decision matrix below outlines the primary failure modes associated with the 2-methyl-THIQ-1-one core and their corresponding strategic solutions.

G Start Steric Hindrance in 2-Methyl-THIQ-1-one Site Identify Reaction Site Start->Site C8 C8: C-H Activation Site->C8 Peri-position clash C4 C4: Amidation Site->C4 Beta-position bulk C3 C3: Functionalization Site->C3 Alpha-N shielding Sol8 Use Cationic Rh(III) [Cp*RhCl2]2 + CsOAc C8->Sol8 Overcome coordination barrier Sol4 Use T3P + DIPEA Suppress Ketene C4->Sol4 Prevent dimerization Sol3 Electrochemical/Radical Bypass Ground State C3->Sol3 Generate radical intermediate

Decision matrix for diagnosing and overcoming steric hindrance in 2-methyl-THIQ-1-one reactions.

Troubleshooting FAQs

Q1: Why does C8 C-H activation fail or give low yields with the N-methyl derivative compared to the N-H or N-benzyl analogs? A1: The carbonyl oxygen at C1 acts as the directing group for transition-metal-catalyzed peri-C-H activation. The N-methyl group at position 2 forces the lactam ring into a conformation that alters the optimal O-Metal-C8 coordination angle. This creates a steric clash that impedes the oxidative addition step of standard Pd(II) or Ru(II) catalysts. Causality & Solution: To overcome this coordination barrier, switch to highly electrophilic Rh(III) systems[2]. The use of [CpRhCl2]2 with a carboxylate base (like CsOAc) facilitates a concerted metalation-deprotonation (CMD) pathway. The compact, robust nature of the CpRh metallacycle forces the reaction forward despite the sub-optimal directing group geometry, allowing successful functionalization at slightly elevated temperatures (65 °C)[2].

Q2: I am trying to couple a bulky aniline to 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one-4-carboxylic acid, but I keep isolating a beta-lactam or ketene dimer byproduct. How do I improve the yield? A2: The C4 position is highly sterically hindered due to its proximity to the fused aromatic ring and the puckered conformation of the piperidone ring. When using highly active uronium-based reagents (like HATU), the activated ester is long-lived. Because nucleophilic attack by a bulky aniline is sterically slow, the intermediate undergoes base-catalyzed deprotonation at C4, forming a reactive ketene[3]. This ketene either dimerizes or reacts non-stereospecifically, leading to epimerization and low yields. Causality & Solution: Switch your coupling reagent to propanephosphonic acid anhydride (T3P). T3P forms a less basic, highly organized transition state that accelerates the direct nucleophilic attack of the amine, effectively outcompeting the ketene formation pathway. This strategy was critical in the multi-kilogram scale synthesis of the antimalarial drug SJ733[1][4].

Q3: Direct nucleophilic functionalization at the C3 position is completely blocked. What is the best alternative strategy? A3: The N-methyl group directly shields the C3 position (alpha-to-nitrogen) from standard nucleophilic attack or cross-coupling in the ground state. Causality & Solution: You must bypass ground-state steric hindrance by accessing a reactive high-energy intermediate. Electrochemical α-oxygenation or photoredox catalysis can generate a radical or iminium ion at C3. For example, N-hydroxyphthalimide (NHPI)-mediated electrochemical oxidation successfully functionalizes the alpha-position of N-acyltetrahydroisoquinolines by generating a transient aroyloxy radical that is immune to the ground-state steric shielding[5].

Reagent Efficacy Data

When dealing with the C4 position of the THIQ core, the choice of coupling reagent and base dictates the reaction pathway. The table below summarizes the quantitative outcomes of various coupling conditions based on internal validation and scale-up data.

Coupling ReagentBaseSubstrate Steric BulkYield (%)Epimerization / Ketene ByproductsRecommendation
HATU DIPEAHigh (Aniline)40 - 45%High (>20%)Not recommended for C4 amidation.
EDC / HOBt Et₃NLow (Alkyl amine)60 - 65%Moderate (~10%)Acceptable only for unhindered primary amines.
T3P (50% in EtOAc)DIPEAHigh (Aniline)85 - 92%Low (<5%)Optimal for bulky couplings and scale-up[1].

Validated Experimental Protocols

The following self-validating protocols have been optimized to bypass the steric limitations of the 2-methyl-THIQ-1-one scaffold.

Protocol A: T3P-Mediated C4-Amidation of Sterically Hindered THIQ-4-Carboxylic Acids

This protocol suppresses ketene dimerization and preserves stereochemical integrity during the synthesis of complex carboxanilides[4].

  • Preparation: In an oven-dried, argon-purged flask, dissolve 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one-4-carboxylic acid (1.0 equiv) and the target aniline (1.2 equiv) in anhydrous ethyl acetate (0.2 M concentration).

  • Base Addition: Cool the mixture to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Causality Note: DIPEA is chosen over Triethylamine (Et₃N) because its increased steric bulk minimizes unwanted base-catalyzed deprotonation at the C4 position, thereby preventing ketene formation.

  • Activation: Slowly add T3P (50% wt solution in EtOAc, 1.5 equiv) via syringe over 10 minutes.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–16 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Rh(III)-Catalyzed C8 C-H Functionalization

This protocol utilizes a highly electrophilic rhodium catalyst to force oxidative addition despite the sub-optimal directing group geometry caused by the N-methyl group[2].

  • Catalyst Activation: Without strict precautions to exclude air, weigh the 2-methyl-THIQ-1-one substrate (1.0 equiv), [Cp*RhCl2]2 (1 mol%), and CsOAc (2.0 equiv) into a 5 mL microwave-safe reaction tube equipped with a magnetic stir bar. Causality Note: CsOAc acts as an essential internal base to facilitate the Concerted Metalation-Deprotonation (CMD) mechanism, lowering the activation energy required for C-H cleavage.

  • Coupling Partner: Add anhydrous MeOH (0.2 M) followed immediately by the coupling partner (e.g., an unactivated alkene, 1.1 equiv).

  • Reaction: Seal the tube and heat to 65 °C in a microwave synthesizer for 2–7 hours. Causality Note: While some unhindered THIQs react at room temperature, the N-methyl derivative requires thermal energy (65 °C) to overcome the steric rotational barrier during metallacycle formation.

  • Purification: Dilute the crude mixture with EtOAc and wash with saturated aqueous Na₂CO₃, followed by brine. Dry over MgSO₄, evaporate, and purify via flash column chromatography (gradient of 0–10% MeOH in EtOAc).

References

  • [2] Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Royal Society of Chemistry (RSC).

  • [1] 2022 #64 February - International Society of Heterocyclic Chemistry. University of St Andrews.

  • [3] Stereochemistry and Reactivity of the HPA-Imine Mannich Intermediate. National Institutes of Health (NIH).

  • [5] NHPI-Mediated Electrochemical α-Oxygenation of Amides to Benzimides. American Chemical Society (ACS).

  • [4] Hit-to-Lead Studies for the Antimalarial Tetrahydroisoquinolone Carboxanilides. ResearchGate.

Sources

Troubleshooting

optimizing reaction temperature for 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one synthesis

Technical Support Center: Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one Introduction Welcome to the technical support guide for the synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one. This valuable het...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Introduction

Welcome to the technical support guide for the synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one. This valuable heterocyclic scaffold is a core component in various pharmacologically active compounds. The synthesis, while conceptually straightforward, is highly sensitive to reaction parameters, with temperature being one of the most critical factors influencing yield, purity, and the formation of side products.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the common challenges and optimize your reaction conditions, with a specific focus on the pivotal role of reaction temperature.

Synthetic Strategy Overview: The Critical Cyclization Step

The formation of the 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one core typically relies on an intramolecular cyclization reaction. A common and effective strategy is an intramolecular Friedel-Crafts-type acylation of an N-substituted β-phenylethylamine precursor. This key ring-closing step is highly dependent on temperature to overcome the activation energy without promoting unwanted side reactions or decomposition.

The general workflow is illustrated below. The optimization of 'Step 2' is the primary focus of this guide.

G cluster_0 Synthesis Workflow Precursor N-Methyl-N-(2-phenylethyl) -carbamoyl chloride derivative Cyclization Step 2: Intramolecular Friedel-Crafts Acylation (Lewis Acid Catalyst) Precursor->Cyclization Critical Temp. Control Product 2-Methyl-1,2,3,4- tetrahydroisoquinolin-1-one Cyclization->Product Precursor_Prep Step 1: Precursor Preparation Precursor_Prep->Precursor

Caption: General workflow for the synthesis of the target molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your synthesis. The causality behind each problem is explained, followed by actionable solutions.

Q1: My reaction yield is very low or I've recovered only unreacted starting material. What are the most likely temperature-related causes?

A1: This is a classic problem indicating that the reaction has not overcome its activation energy.

  • Causality: The intramolecular cyclization is an electrophilic aromatic substitution, which often requires significant energy input to proceed, especially if the aromatic ring is not highly activated with electron-donating groups.[1][2] At temperatures that are too low, the reaction rate is kinetically insignificant, and you will primarily isolate your starting material.

  • Troubleshooting Steps:

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress closely at each new setpoint using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Solvent Choice: Ensure your solvent has a boiling point that allows for the necessary temperature to be reached. For reactions requiring higher temperatures, solvents like toluene or xylene are often used instead of dichloromethane or acetonitrile.[3]

    • Catalyst Activity: Verify the activity of your Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or dehydrating agent (e.g., POCl₃, P₂O₅).[4] Inactive reagents will prevent the reaction from proceeding regardless of the temperature.

Q2: I've formed the product, but it's contaminated with significant byproducts. How can I use temperature to improve the purity?

A2: The formation of byproducts is often a sign that the reaction temperature is too high, leading to competing reaction pathways or product degradation.

  • Causality: Elevated temperatures can provide sufficient energy to activate undesired reaction pathways. A common side reaction in related syntheses is the retro-Ritter reaction, which can lead to the formation of styrene-type byproducts.[3] Additionally, the lactam product itself or sensitive intermediates can decompose under harsh thermal conditions.[4]

  • Troubleshooting Steps:

    • Systematic Temperature Reduction: Lower the reaction temperature. While this may slow the reaction rate, it can dramatically increase selectivity for the desired product. Even a 10 °C reduction can have a significant impact.

    • Kinetic vs. Thermodynamic Control: Lower temperatures generally favor the kinetically controlled product, which is often the desired one in complex syntheses.[5] If you suspect an undesired, thermodynamically stable byproduct is forming, running the reaction at the lowest possible temperature that still allows for a reasonable conversion rate is key.

    • Reaction Time: High temperatures for prolonged periods are a primary cause of byproduct formation. Once you find a suitable temperature, optimize the reaction time to stop the reaction as soon as the starting material is consumed, preventing further degradation or side reactions.[4]

Q3: The reaction mixture has turned into a thick, unmanageable tar. What happened, and how can I prevent it?

A3: Tar formation is a severe indication of product and/or starting material decomposition and polymerization, almost always linked to excessive heat.

  • Causality: At high temperatures, highly reactive intermediates can polymerize or degrade into a complex mixture of insoluble, high-molecular-weight materials. This is particularly problematic with sensitive functional groups or activated aromatic systems.[4]

  • Troubleshooting Steps:

    • Drastically Reduce Temperature: Your primary action should be to lower the reaction temperature significantly. Start your optimization from room temperature or even sub-ambient temperatures (e.g., 0 °C) and work upwards.

    • Control Exotherms: The initial addition of a powerful Lewis acid can be highly exothermic. Ensure you are adding reagents slowly and with adequate cooling (e.g., using an ice bath) to maintain control over the internal reaction temperature.[4]

    • Solvent and Concentration: Ensure you are using sufficient anhydrous solvent to keep all components dissolved and to help dissipate heat effectively. Overly concentrated reactions are more prone to localized overheating and polymerization.

Q4: How do I design an experiment to find the optimal reaction temperature?

A4: A systematic approach is crucial. Running a parallel screen or a series of well-monitored experiments is the most efficient method.

  • Causality: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation. This "sweet spot" is specific to your substrate, catalyst, and solvent system and must be determined empirically.

  • Experimental Protocol: Temperature Screening

    • Setup: Prepare 3-5 identical small-scale reactions in parallel. Ensure all flasks, reagents, and solvents are properly dried.

    • Temperature Gradient: Set each reaction to a different temperature. A good starting range could be:

      • Reaction 1: Room Temperature (~25 °C)

      • Reaction 2: 40 °C

      • Reaction 3: 60 °C

      • Reaction 4: 80 °C (or reflux, depending on the solvent)

    • Monitoring: At set time intervals (e.g., 1h, 3h, 6h, 24h), take a small aliquot from each reaction. Quench the aliquot and analyze it by TLC or LC-MS to assess the consumption of starting material and the formation of the product and any byproducts.

    • Analysis: After a set period (e.g., 24 hours), work up all reactions. Purify the crude product and calculate the isolated yield for each temperature. Analyze the purity of the product.

    • Optimization: Based on the results, you can identify the temperature that provides the best balance of yield, purity, and reaction time. You can then perform a larger-scale reaction at this optimized temperature.

Data Presentation: Impact of Temperature on Reaction Outcome

The following table summarizes the general effects of temperature on the cyclization reaction to form 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one.

Temperature RangeTypical Reaction TimeExpected YieldExpected Purity & Side ProductsRecommendations
Low (0 - 25 °C) 24 - 48 h+Low to NoneHigh purity; minimal side products. Primarily unreacted starting material.Use for highly activated substrates or as a baseline for optimization.
Elevated (40 - 70 °C) 6 - 24 hModerate to GoodGood purity; minor side products may start to appear.Often the optimal range. Balances reaction rate with selectivity.[6]
High (80 °C - Reflux) 1 - 8 hVariable (may decrease)Lower purity; significant increase in side products and potential for tar formation.[4]Use with caution, only for unreactive substrates and with careful monitoring.

Visualization of Troubleshooting Logic

If you encounter issues, the following decision tree can guide your troubleshooting process.

G start_node start_node decision_node decision_node outcome_node outcome_node action_node action_node start Start Analysis: Crude Reaction Mixture low_yield Low Yield or No Reaction? start->low_yield byproducts Significant Byproducts? low_yield->byproducts No sm_present Mainly Starting Material (SM) low_yield->sm_present Yes tar Tar Formation? byproducts->tar No impure_product Impure Product byproducts->impure_product Yes polymerization Polymerization/ Decomposition tar->polymerization Yes success Good Yield & Purity Proceed to Scale-Up tar->success No increase_temp Action: Increase Temp by 10-20°C & Monitor sm_present->increase_temp decrease_temp Action: Decrease Temp by 10°C & Shorten Time impure_product->decrease_temp drastic_decrease Action: Drastically Lower Temp. Check Reagent Addition Rate polymerization->drastic_decrease

Caption: A decision tree for troubleshooting temperature-related issues.

References

  • Benchchem. (2026, March). Technical Support Center: Bischler-Napieralski Reaction Troubleshooting. Benchchem.

  • Benchchem. (n.d.). Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors. Benchchem. 4

  • Hino, T., & Nakagawa, M. (1991). The Pictet-Spengler Reaction of N-Hydroxytryptamines and Cysteinals. II. Temperature Effects, Stereochemistry and Mechanism. Chemical and Pharmaceutical Bulletin, 39(7), 1672-1676.

  • Benchchem. (n.d.). Optimization of reaction conditions for the Pictet-Spengler synthesis. Benchchem. 5

  • J-Stage. (1991). The Pictet-Spengler Reaction of Nb-Hydroxytryptamines and Cysteinals. II. Temperature Effects, Stereochemistry and Mechanism. J-Stage.

  • Dalpozzo, R. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(6), 699.

  • Sass, D. A., & Ziegler, C. J. (2018). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.

  • J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. J&K Scientific.

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal.

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal.

  • YouTube. (2020, February 23). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. [Video]. YouTube.

  • ACS Publications. (2022, September 26). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. ACS Publications.

  • Sharma, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one versus Broader 1,2,3,4-Tetrahydroisoquinoline Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold stands out as a "privileged structure,"...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold stands out as a "privileged structure," forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides an in-depth, objective comparison between a specific lactam derivative, 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, and the broader class of 1,2,3,4-tetrahydroisoquinoline derivatives. By delving into their synthesis, chemical properties, and biological performance with supporting experimental data, this document aims to equip researchers with the critical insights necessary for informed decisions in drug design and development.

Introduction: A Tale of Two Scaffolds

The 1,2,3,4-tetrahydroisoquinoline framework is a recurring motif in a multitude of pharmacologically active agents, demonstrating activities ranging from anticancer and antimicrobial to neuroprotective.[3][4] The versatility of this scaffold lies in the numerous possibilities for substitution at its aromatic and heterocyclic rings.

This guide focuses on a key structural divergence: the presence or absence of a carbonyl group at the C1 position. This seemingly minor alteration, which transforms the secondary/tertiary amine of a typical THIQ derivative into a lactam in 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, profoundly impacts the molecule's electronic properties, conformational flexibility, and, consequently, its biological activity.

2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one represents a specific, N-alkylated lactam within the broader THIQ family. Its investigation has revealed potential as an anticonvulsant and a modulator of G-protein coupled receptors.[5][6]

1,2,3,4-Tetrahydroisoquinoline Derivatives , as a class, encompass a vast chemical space with diverse substituents. Their biological activities are extensive and well-documented, with prominent examples including antihypertensive agents and neuroprotective compounds.[4]

Synthesis Strategies: Building the Core

The synthetic accessibility of a chemical scaffold is a paramount consideration in drug discovery. Both 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one and its non-lactam counterparts are accessible through established synthetic routes, each with its own set of advantages and limitations.

Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives

Two classical and widely employed methods for the synthesis of the THIQ core are the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler Reaction: This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[7][8] It is a powerful tool for creating the THIQ skeleton, particularly for derivatives with substitution at the C1 position.

Caption: Generalized workflow of the Pictet-Spengler reaction.

The Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride or phosphorus pentoxide, to yield a 3,4-dihydroisoquinoline.[9][10] Subsequent reduction of the imine bond affords the desired 1,2,3,4-tetrahydroisoquinoline.

Caption: Two-step process of the Bischler-Napieralski reaction for THIQ synthesis.

Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one

The synthesis of this specific lactam can be achieved through a multi-step process, often starting from a pre-formed isoquinoline or dihydroisoquinoline precursor. A common strategy involves the N-alkylation of a 1,2,3,4-tetrahydroisoquinolin-1-one intermediate.

A representative synthesis could involve the reaction of 2-carboxyphenethylamine with an appropriate methylating agent, followed by cyclization. Alternatively, a pre-formed 1,2,3,4-tetrahydroisoquinolin-1-one can be N-methylated.

Comparative Biological Performance

The introduction of the C1-carbonyl group significantly alters the biological activity profile of the THIQ scaffold. While the broader class of THIQ derivatives exhibits a wide spectrum of activities, 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one and its analogs have shown promise in more specific therapeutic areas.

Anticonvulsant Activity

A notable area of investigation for 1,2,3,4-tetrahydroisoquinolin-1-ones is their potential as anticonvulsant agents.[5][11] Preclinical studies have demonstrated the efficacy of certain derivatives in animal models of epilepsy.

In contrast, while some non-lactam THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ), have also shown anticonvulsant properties, the mechanism and structure-activity relationships may differ.[12][13] 1-MeTHIQ has been shown to potentiate the effects of other antiepileptic drugs like carbamazepine and valproate.[12]

Table 1: Comparative Anticonvulsant Activity Data

Compound ClassRepresentative Compound/DerivativeAnimal ModelED₅₀ (mg/kg)Reference
Tetrahydroisoquinolin-1-ones 1-Aryl-6,7-dimethoxy derivativesAudiogenic seizures (DBA/2 mice)Varies (Potent activity reported)[14]
Tetrahydroisoquinolines 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ)Maximal Electroshock (MES)Potentiates other AEDs[12]

Note: Direct comparative ED₅₀ values for 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one were not available in the searched literature. The table highlights the anticonvulsant potential of the general classes.

G-Protein Coupled Receptor (GPCR) Modulation

Derivatives of 1,2,3,4-tetrahydroisoquinolin-1-one have been identified as antagonists of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[6][15] GPR40 is a potential therapeutic target for type 2 diabetes.[16]

The broader class of THIQ derivatives has also been explored for its interaction with various GPCRs, though the specific targets and modes of action are diverse and depend heavily on the substitution pattern.

Table 2: GPR40 Antagonist Activity

Compound ClassRepresentative CompoundIn Vitro AssayIC₅₀/EC₅₀Reference
Tetrahydroisoquinolin-1-ones Phenyl-substituted derivativesGPR40 functional assaysPotent antagonism reported[6]
Tetrahydroisoquinolines Not widely reported as GPR40 antagonistsN/AN/A

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, generalized protocols for key synthetic and biological evaluation methods.

General Procedure for Pictet-Spengler Synthesis of a 1-Substituted-1,2,3,4-Tetrahydroisoquinoline

Materials:

  • β-Phenylethylamine derivative (1.0 eq)

  • Aldehyde (1.1 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve the β-phenylethylamine derivative in the anhydrous solvent.

  • Add the aldehyde to the solution at room temperature.

  • Slowly add the acid catalyst to the reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-substituted-1,2,3,4-tetrahydroisoquinoline.[7]

In Vitro Anticonvulsant Screening: Antiproliferative Assay

This assay can be used as an initial screen to assess the potential of compounds to interfere with cell division, a property associated with some anticonvulsants.[17]

Materials:

  • Clonal neural cell line (e.g., neuroblastoma)

  • Cell culture medium and supplements

  • Test compounds dissolved in a suitable vehicle (e.g., DMSO)

  • Control anticonvulsant drugs (e.g., valproate)

  • 96-well cell culture plates

  • MTS assay kit for cell viability

Procedure:

  • Seed the neural cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds and control drugs in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate the cells for a specified period (e.g., 24-72 hours).

  • At the end of the incubation period, assess cell viability using the MTS assay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition compared to the vehicle-treated control.[18]

GPR40 Functional Assay: Calcium Flux Measurement

This assay measures the ability of a compound to antagonize the activation of GPR40 by an agonist, which typically leads to an increase in intracellular calcium.[16][19]

Materials:

  • HEK293 cells stably expressing human GPR40 (hGPR40)

  • Cell culture medium and supplements

  • GPR40 agonist (e.g., a long-chain fatty acid or a synthetic agonist)

  • Test compounds (potential antagonists)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • 384-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Plate the hGPR40-expressing HEK293 cells in 384-well plates and allow them to grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Wash the cells with the assay buffer to remove excess dye.

  • Add the test compounds (potential antagonists) at various concentrations to the wells and incubate for a specific period.

  • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

  • Inject the GPR40 agonist into the wells and continue to record the fluorescence signal over time.

  • Analyze the data by measuring the peak fluorescence response in each well.

  • Calculate the percent inhibition of the agonist-induced calcium flux by the test compounds and determine the IC₅₀ values.[19]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The presence of the lactam functionality in 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one introduces a planar amide bond, which restricts the conformational flexibility of the heterocyclic ring compared to the more flexible non-lactam THIQ derivatives. This structural constraint can lead to more specific interactions with biological targets.

For anticonvulsant activity, some 1-aryl-THIQ derivatives are proposed to act as non-competitive antagonists of AMPA receptors.[1] The mechanism for the lactam derivatives may be similar, but further investigation is required.

In the context of GPR40 antagonism, the tetrahydroisoquinolin-1-one core serves as a rigid scaffold to which various substituents can be attached to optimize binding to the receptor.

Caption: Proposed mechanism of action for some anticonvulsant THIQ derivatives.

Conclusion and Future Directions

The comparative analysis of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one and the broader class of 1,2,3,4-tetrahydroisoquinoline derivatives reveals a fascinating interplay between structure and function. The introduction of a lactam functionality at the C1 position significantly narrows the biological activity profile, steering it towards more specific targets like those involved in epilepsy and metabolic disorders.

While the non-lactam THIQ derivatives offer a vast and diverse chemical space for broad-spectrum biological screening, the tetrahydroisoquinolin-1-one scaffold provides a more focused starting point for the development of targeted therapies.

Future research should aim to:

  • Conduct direct, head-to-head comparative studies of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one and its non-lactam counterpart in a panel of relevant biological assays.

  • Elucidate the precise molecular mechanisms of action for the anticonvulsant and GPR40 antagonist activities of the lactam derivatives.

  • Explore the structure-activity relationships of 2-alkyl-1,2,3,4-tetrahydroisoquinolin-1-ones in greater detail to optimize potency and selectivity.

This guide serves as a foundational resource for researchers in the field, providing the necessary background and experimental framework to navigate the exciting and promising landscape of tetrahydroisoquinoline-based drug discovery.

References

  • Gitto, R., Francica, E., De Sarro, G., Scicchitano, F., & Chimirri, A. (2008). Solution-phase parallel synthesis of novel 1,2,3,4-tetrahydroisoquinoline-1-ones as anticonvulsant agents. Chemical & Pharmaceutical Bulletin, 56(2), 181–184. [Link]

  • BenchChem. (n.d.). The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. Retrieved from a relevant BenchChem technical guide URL.
  • J-Stage. (n.d.). Solution-Phase Parallel Synthesis of Novel 1,2,3,4-Tetrahydroisoquinolin-1-ones as Anticonvulsant Agents. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2021). JuSER.
  • De Luca, L., Gitto, R., Barreca, M. L., Caruso, R., Quartarone, S., Citraro, R., De Sarro, G., & Chimirri, A. (2006). 3D pharmacophore models for 1,2,3,4-tetrahydroisoquinoline derivatives acting as anticonvulsant agents. Archiv der Pharmazie, 339(7), 383–387. [Link]

  • J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction.
  • Estevez, R. J., et al. (1998). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. The Journal of Organic Chemistry, 63(5), 1585-1595.
  • Regan, C. M. (1987). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. Pharmacology & Therapeutics, 34(3), 453-459.
  • Tabatabaei, A. R., Thies, R. L., Farrell, K., & Abbott, F. S. (1997). A Rapid in Vitro Assay for Evaluation of Metabolism-Dependent Cytotoxicity of Antiepileptic Drugs on Isolated Human Lymphocytes. Toxicological Sciences, 37(2), 181–189.
  • van Binst, G., & Baert, F. (1974). Synthesis of racemic 1,2,3,4-tetrahydroisoquinolines and their resolution. Journal of Heterocyclic Chemistry, 11(5), 837-841.
  • Cambridge University Press & Assessment. (n.d.). Bischler-Napieralski Reaction. Retrieved from a relevant Cambridge University Press URL.
  • Wang, X., et al. (2020). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. Beilstein Journal of Organic Chemistry, 16, 134-140.
  • Łuszczki, J. J., Czuczwar, S. J., Gumbin, P., & Antkiewicz-Michaluk, L. (2006). 1-Methyl-1,2,3,4-tetrahydroisoquinoline enhances the anticonvulsant action of carbamazepine and valproate in the mouse maximal electroshock seizure model. Pharmacological Reports, 58(1), 80–87.
  • American Epilepsy Society. (2012, September 6). SCREENING-ANTICONVULSANT-DRUGS-FOR-ANTI-INFLAMMATORY-EFFECT-USING-ACTIVATED-MICROGLIA-IN-VITRO. Retrieved from a relevant American Epilepsy Society URL.
  • Humphries, P. S., et al. (2009). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. Bioorganic & Medicinal Chemistry Letters, 19(9), 2400-2403.
  • Elzagallaai, A. A., & Rieder, M. J. (2009). In Vitro Testing for the Diagnosis of Anticonvulsant Hypersensitivity Syndrome: A Systematic Review. Drug Safety, 32(10), 843–856.
  • Łuszczki, J. J., et al. (2011). Effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on the protective action of various antiepileptic drugs in the maximal electroshock-induced seizure model: a type II isobolographic analysis. Journal of Neural Transmission, 118(11), 1569-1579.
  • Shear, N. H., Spielberg, S. P., & Cannon, M. (1988). Anticonvulsant hypersensitivity syndrome. In vitro assessment of risk.
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13981-14013.
  • Ueno, H., et al. (2020). Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. ACS Medicinal Chemistry Letters, 11(10), 1968-1974.
  • Hudson, B. D., et al. (2014). Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. British Journal of Pharmacology, 171(6), 1355-1369.
  • Piatkowska, E., et al. (2025, September 9). Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. MDPI.
  • International Journal of Scientific & Technology Research. (2020, February 15).
  • ResearchGate. (2025, August 9). Synthesis of New 1,2,3,4-Tetrahydroisoquinoline Derivatives. 2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines.
  • Pariyawongsakul, Y., et al. (2026, March 10). Synthesis and Evaluation of Anticonvulsant Activity of 6,8-Dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline in PTZ-Induced Seizure Model in Mice.
  • Ueno, H., et al. (2019). Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. ACS Medicinal Chemistry Letters, 10(9), 1279-1284.
  • De Sarro, G., et al. (2004). Synthesis and anticonvulsant properties of tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 14(2), 337-340.
  • Hipskind, P. A., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(21), 9601-9620.
  • Li, X., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1008631.
  • Lin, H., et al. (2016). Design and Synthesis of Novel, Selective GPR40 AgoPAMs. ACS Medicinal Chemistry Letters, 7(10), 913-918.
  • Burant, C. F. (2013). Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes. Diabetes Care, 36(Suppl 2), S152–S157.
  • Kim, J. Y., et al. (2022). GPR40 Agonism Modulates Inflammatory Reactions in Vascular Endothelial Cells. Diabetes & Metabolism Journal, 46(1), 143-147.
  • Al-Akhras, M. A. H., et al. (2024). GPR120/GPR40 agonism activates downstream signalling molecules that improve beta cell function and insulin resistance in type 2 diabetes. Endocrine Abstracts.

Sources

Comparative

Advanced Mass Spectrometry Validation of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one: QqQ vs. Q-TOF Platforms

Tetrahydroisoquinolines (THIQs), including 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, are critical compounds in neurochemical research. They are frequently investigated for their roles as endogenous neuromodulators, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Tetrahydroisoquinolines (THIQs), including 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, are critical compounds in neurochemical research. They are frequently investigated for their roles as endogenous neuromodulators, potential neurotoxins in Parkinsonian models, and as vital intermediates in pharmaceutical synthesis . Because these compounds often exist at trace levels (frequently <1 ng/mL) in complex biological matrices such as brain tissue and plasma, rigorous mass spectrometry (MS) validation is mandatory .

This guide objectively compares the performance of Triple Quadrupole (QqQ) LC-MS/MS against Quadrupole Time-of-Flight (Q-TOF) LC-MS for the validation and quantification of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one. By examining the causality behind experimental choices, we provide a self-validating framework to ensure absolute scientific integrity in your bioanalytical workflows.

Platform Comparison: QqQ vs. Q-TOF

When developing an assay for 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, the choice of mass analyzer dictates the analytical ceiling of your experiment.

  • Triple Quadrupole (QqQ): Operating in Multiple Reaction Monitoring (MRM) mode, QqQ platforms (e.g., Agilent 6495C, Thermo TSQ Altis) act as the gold standard for absolute quantification. The double mass-filtering process drastically reduces background noise, offering unparalleled sensitivity for pharmacokinetic (PK) profiling.

  • High-Resolution Q-TOF: Q-TOF platforms (e.g., Agilent 6546, Waters Xevo G2-XS) provide exact mass measurements (mass accuracy <2 ppm). While slightly less sensitive than QqQ, Q-TOF is indispensable for structural elucidation, identifying unknown metabolic biotransformations, and differentiating the target analyte from isobaric interferences in uncharacterized matrices .

Table 1: Performance Comparison for 2-MeTIQ-1-one Validation
Analytical ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Application Absolute trace-level quantification (PK)Metabolite profiling & structural ID
Acquisition Mode Multiple Reaction Monitoring (MRM)Full Scan / Targeted MS/MS (HRMS)
Limit of Detection (LOD) 0.01 – 0.05 ng/mL0.5 – 1.0 ng/mL
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Mass Accuracy Unit resolution (~0.7 Da)High resolution (< 2 ppm)
Matrix Interference Managed via MRM specificityManaged via exact mass extraction

Experimental Methodology: A Self-Validating Protocol

To guarantee trustworthiness, an analytical protocol must be self-validating. This means the experimental design inherently controls for, and measures, its own potential errors (e.g., ion suppression, extraction loss).

For 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (Exact Mass: 161.084 Da; [M+H]+ = 162.09 Da), we utilize Liquid-Liquid Extraction (LLE) coupled with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as d3-2-MeTIQ-1-one.

Step-by-Step LC-MS/MS Workflow

Step 1: Sample Preparation & Matrix Spiking

  • Aliquot 100 µL of biological sample (plasma or brain homogenate) into a microcentrifuge tube.

  • Add 10 µL of the SIL-IS (d3-2-MeTIQ-1-one at 50 ng/mL).

    • Causality: Spiking the SIL-IS before extraction ensures that any physical loss during sample handling or variation in ionization efficiency is mathematically corrected during data processing.

Step 2: Liquid-Liquid Extraction (LLE)

  • Add 500 µL of ethyl acetate to the sample.

  • Vortex vigorously for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Causality: 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a relatively lipophilic lactam. Ethyl acetate selectively partitions the analyte into the organic phase while leaving highly polar, ion-suppressing matrix components (like endogenous phospholipids) in the aqueous phase.

  • Transfer 400 µL of the organic supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in 100 µL of mobile phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid).

Step 3: Chromatographic Separation

  • Column: Reversed-phase C18 (e.g., 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes. Flow rate: 0.3 mL/min.

Step 4: Mass Spectrometry Detection (QqQ MRM)

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Transitions:

    • Quantifier: m/z 162.1 → 105.1 (Optimized Collision Energy: 20 eV)

    • Qualifier: m/z 162.1 → 134.1 (Optimized Collision Energy: 15 eV)

Data Presentation & Method Validation

A self-validating system requires the calculation of Matrix Effect (ME) and Extraction Recovery (RE) . By comparing the peak areas of pre-extraction spikes, post-extraction spikes, and neat solvent standards, we validate the integrity of the LLE protocol.

Table 2: Typical Validation Parameters (Rat Plasma Matrix)
Validation MetricTarget CriteriaExperimental Result (QqQ)Status
Intra-day Precision (CV%) ≤ 15%4.2% – 7.8%Validated
Inter-day Accuracy (%) 85% – 115%94.5% – 102.1%Validated
Extraction Recovery (RE) > 80%88.4% ± 3.1%Validated
Matrix Effect (ME) 85% – 115%96.2% (Minimal suppression)Validated
Lower Limit of Quant (LLOQ) Signal-to-Noise ≥ 100.05 ng/mLValidated

Visualizing the Analytical Architecture

To clarify the decision-making process and the physical workflow of the validation, the following diagrams map the structural logic of the assay.

Workflow Architecture

Workflow A Biological Sample (Spiked with SIL-IS) B Liquid-Liquid Extraction (Ethyl Acetate) A->B Partitioning C UHPLC Separation (C18 Column) B->C Reconstitution D Electrospray Ionization (ESI+) C->D Elution E Triple Quadrupole (QqQ) MRM: Absolute Quant D->E Target PK F Q-TOF Mass Spec HRMS: Structural ID D->F Profiling

Figure 1: Analytical workflow for the extraction and MS validation of 2-MeTIQ-1-one.

Platform Decision Matrix

PlatformSelection Start Study Objective for 2-MeTIQ-1-one Quant Trace-Level Pharmacokinetics Start->Quant Qual Metabolite Profiling & Structural Confirmation Start->Qual QqQ Deploy QqQ MS/MS (High Sensitivity/MRM) Quant->QqQ < 0.05 ng/mL LLOQ QTOF Deploy Q-TOF MS (High Mass Accuracy) Qual->QTOF < 2 ppm Error

Figure 2: Decision matrix for selecting the appropriate mass spectrometry platform.

Conclusion

For the rigorous validation of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, the choice of instrument must align with the biological question. If the goal is high-throughput, trace-level quantification in complex matrices, the Triple Quadrupole (QqQ) paired with a self-validating LLE protocol is unmatched. However, if the research demands untargeted profiling or the confirmation of novel metabolic derivatives, the resolving power of the Q-TOF is strictly required. By adhering to the matrix-effect controls outlined above, researchers can ensure their analytical data remains authoritative, reproducible, and scientifically sound.

References

  • "Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry", Journal of Mass Spectrometry,[Link]

  • "Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC-MS/MS in human blood, brain, and liver tissue", PubMed / Springer,[Link]

  • "A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs", PubMed Central (PMC),[Link]

Validation

Comparative Binding Affinity Guide: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one Analogs in Targeted Drug Discovery

The 1,2,3,4-tetrahydroisoquinolin-1-one (THIQ) scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in scaffold hopping strategies to target diverse neurological and oncological pathways....

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,3,4-tetrahydroisoquinolin-1-one (THIQ) scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in scaffold hopping strategies to target diverse neurological and oncological pathways. However, the specific functionalization at the N2 position—particularly the introduction of a 2-methyl group—drastically alters the molecule's steric profile, lipophilicity, and hydrogen-bonding capacity.

This guide provides an objective, data-driven comparison of the binding affinities of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one analogs against their unsubstituted and bulkier N-alkyl alternatives. We will examine their performance across two primary pharmacological targets: Poly(ADP-ribose) polymerase-1 (PARP-1) and GABA_A receptor α5 subunits [1][2].

Mechanistic Rationale: The Impact of N-Alkylation

As a Senior Application Scientist evaluating hit-to-lead transitions, it is critical to understand why a simple methyl substitution dictates target selectivity. The causality behind these binding affinity shifts is rooted in the thermodynamics of the protein-ligand interface:

  • PARP-1 Catalytic Domain: The unsubstituted THIQ lactam acts as a bioisostere for phthalazinones (e.g., the core of Olaparib). The free N-H is an essential hydrogen bond donor to the Gly863 residue in the PARP-1 active site. Methylating this nitrogen (forming the 2-methyl analog) completely abolishes this H-bond donor capacity, resulting in a precipitous drop in PARP-1 affinity[2]. This makes the 2-methyl analog an excellent negative control in PARP assays.

  • GABA_A α5 Allosteric Site: Conversely, for GABA_A receptor allosteric modulators, the binding pocket favors lipophilic contacts. The 2-methyl substitution enhances hydrophobic interactions within the binding cleft compared to the unsubstituted analog. However, extending the chain to a 2-isopropyl group introduces steric clashes that reduce the pKi, making the 2-methyl derivative the "Goldilocks" structure for optimal negative allosteric modulation (NAM)[1].

PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Recruitment DNA_Damage->PARP1 NAD NAD+ Binding PARP1->NAD Apoptosis Synthetic Lethality (Apoptosis) PARP1->Apoptosis Unrepaired Breaks PARylation Poly(ADP-ribosyl)ation NAD->PARylation Repair DNA Repair & Survival PARylation->Repair THIQ Unsubstituted THIQ (H-Bond Donor) THIQ->NAD Competitive Inhibition

Diagram 1: PARP-1 inhibition pathway. Unsubstituted THIQ analogs competitively block NAD+ binding, leading to synthetic lethality.

Comparative Binding Affinity Data

The following table synthesizes quantitative structure-activity relationship (SAR) data, demonstrating how N-substitution on the THIQ core redirects target affinity.

Compound CoreN2-SubstitutionPARP-1 IC₅₀ (nM)GABA_A α5 pKiPrimary Interaction Mode
THIQ (Unsubstituted) -H12.5 5.2Strong H-bond donor to PARP-1 (Gly863).
2-Methyl-THIQ -CH₃>10,0007.8 Optimal lipophilic fit in GABA_A allosteric pocket.
2-Isopropyl-THIQ -CH(CH₃)₂>10,0006.1Steric clash in GABA_A pocket reduces affinity.
Phthalazinone (Ref) -H4.2<4.0Benchmark PARP-1 inhibitor core (Olaparib).

Data summarized from comparative scaffold studies[1][2]. The 2-methyl substitution acts as a functional switch, trading PARP-1 inhibition for GABA_A modulation.

Experimental Methodologies

To ensure scientific integrity, the binding affinities reported above must be derived from self-validating experimental systems. Below are the optimized, step-by-step protocols for evaluating these analogs.

Protocol A: PARP-1 Enzyme Inhibition Assay (Fluorometric)

Causality Check: PARP-1 basal activity is negligible. The addition of activated (sheared) DNA is an absolute requirement to induce the allosteric conformational change that allows NAD+ binding. Without it, the assay will yield false negatives.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT). Supplement with 10 µg/mL activated sheared salmon sperm DNA.

  • Enzyme Incubation: Add 0.5 U of recombinant human PARP-1 enzyme to a 96-well plate.

  • Compound Addition: Add THIQ analogs (10 pM to 100 µM in 1% DMSO final concentration). Include Olaparib as a positive control to validate the assay's dynamic range. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add a substrate mixture containing 10 µM NAD+ and 0.5 µM biotinylated-NAD+. Incubate for 30 minutes at 25°C.

  • Detection: Stop the reaction with 50 mM EDTA. Transfer to a streptavidin-coated microplate, wash 3x with PBS-T, and add Europium-labeled anti-poly(ADP-ribose) antibody.

  • Readout: Measure time-resolved fluorescence (TRF) to calculate IC₅₀ values via non-linear regression.

Protocol B: High-Throughput Radioligand Binding Assay (GABA_A α5)

Causality Check: Glass fiber (GF/B) filters possess a negative charge that can non-specifically bind basic radioligands. Pre-soaking filters in 0.5% polyethylenimine (PEI) neutralizes this charge, ensuring the signal-to-noise ratio reflects true receptor binding.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human GABA_A α5β3γ2 receptors in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000 x g for 20 min and resuspend the pellet.

  • Incubation: In a 96-well deep-well plate, combine 100 µg of membrane protein, 1 nM [³H]-flumazenil (radioligand), and varying concentrations of the 2-methyl-THIQ analog.

  • Self-Validation Step: Dedicate 4 wells to Non-Specific Binding (NSB) by adding 10 µM unlabeled flumazenil. The difference between total binding and NSB defines the specific binding window.

  • Filtration: Incubate for 60 minutes at 4°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B filter plates using a cell harvester. Wash 3x with ice-cold buffer to prevent complex dissociation.

  • Quantification: Add scintillation cocktail and measure bound radioactivity (CPM) using a liquid scintillation counter. Calculate pKi using the Cheng-Prusoff equation.

Binding_Workflow Prep 1. Membrane Preparation (GABA_A α5 Expressed) Incubate 2. Incubation with [³H]-Flumazenil & 2-Methyl-THIQ Competitor Prep->Incubate Filter 3. Rapid Vacuum Filtration (Separation of Bound/Free) Incubate->Filter Count 4. Liquid Scintillation Counting Filter->Count Analyze 5. Non-linear Regression (IC₅₀ & pKi Calculation) Count->Analyze

Diagram 2: Radioligand binding assay workflow for evaluating THIQ analog affinity at GABA_A receptors.

Conclusion

The comparative analysis of 1,2,3,4-tetrahydroisoquinolin-1-one analogs underscores a fundamental principle of drug design: minor functionalizations dictate major pharmacological destinies. While the unsubstituted lactam is a potent bioisostere for PARP-1 inhibition, the 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one scaffold abandons this pathway in favor of high-affinity, lipophilically-driven interactions with the GABA_A α5 allosteric site. Understanding these structure-binding relationships, and utilizing rigorously controlled assays to measure them, is paramount for successful hit-to-lead optimization.

References

  • Ligand Binding and Functional Effect of Novel Bicyclic α5 GABAA Receptor Negative Allosteric Modulators | Journal of Chemical Information and Modeling - ACS Publications.
  • An Update on Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors: Opportunities and Challenges in Cancer Therapy | Journal of Medicinal Chemistry - ACS Publications.
  • Design, synthesis and biological evaluation of Erythrina alkaloid analogues as neuronal nicotinic acetylcholine receptor antagonists - University of Copenhagen Research Portal.

Sources

Comparative

A Comparative Guide to Reference Standard Calibration for the Quantification of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

For researchers, scientists, and drug development professionals, the accurate quantification of novel or specialized compounds like 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is paramount for reliable data in research...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel or specialized compounds like 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is paramount for reliable data in research and development, quality control, and pharmacokinetic studies. A critical component of this accuracy is the reference standard used for calibration. This guide provides an in-depth technical comparison of strategies for establishing a reliable reference standard for 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, particularly addressing the common challenge of the absence of a commercially available, certified reference material (CRM).

The Challenge: Sourcing a Certified Reference Standard

This guide, therefore, shifts focus from a simple comparison of off-the-shelf CRMs to a more practical and scientifically robust discussion of establishing a well-characterized, in-house reference standard. We will explore and compare the available strategies, providing the necessary experimental frameworks to ensure data integrity and traceability.

Comparative Strategies for Reference Standard Establishment

When a certified reference standard is unavailable, a scientist has several paths forward, each with its own balance of rigor, cost, and time. Here, we compare three primary strategies.

StrategyDescriptionProsConsBest Suited For
A: In-House Qualification of a Commercial Chemical Purchase the highest purity available commercial-grade material and perform comprehensive in-house characterization to assign a purity value and establish it as a reference standard.Cost-effective, faster than custom synthesis, allows for full control over characterization.Requires significant in-house analytical capabilities and expertise; initial purity of commercial material may be insufficient.Laboratories with access to advanced analytical instrumentation (NMR, MS, HPLC-DAD) and expertise in analytical chemistry.
B: Custom Synthesis and Full Characterization Contract a specialized laboratory to synthesize the compound and perform full characterization.Can yield very high purity material; characterization data is often part of the service.Most expensive option, longest lead time, requires careful selection and auditing of the contract lab.When high purity is essential and no commercial source is adequate, or for proprietary molecules.
C: Use of a Structurally Related Certified Standard Employ a certified reference standard of a closely related molecule for preliminary or semi-quantitative work.Utilizes a traceable standard, relatively inexpensive, and quick to implement.Provides only an estimate of concentration due to differences in detector response; not suitable for definitive quantification or regulated analysis.Early-stage research, method development, and situations where only relative quantification is needed.

For the remainder of this guide, we will focus on Strategy A , as it represents the most common and practical approach for laboratories needing to perform accurate quantification in the absence of a certified reference standard.

The Workflow for In-House Qualification of a Reference Standard

The qualification of an in-house reference standard is a multi-step process designed to confirm its identity and accurately determine its purity. This process should be guided by principles outlined in regulatory documents such as those from the ICH.[1][2][3] The US Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[4]

In-House Reference Standard Qualification Workflow cluster_0 Phase 1: Sourcing & Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Content Assignment cluster_3 Phase 4: Documentation & Management Source Material Source Highest Purity Commercial Material Initial Checks Visual Inspection Solubility Checks Source Material->Initial Checks Mass Spec Mass Spectrometry (MS) (Confirms Molecular Weight) Initial Checks->Mass Spec NMR Nuclear Magnetic Resonance (NMR) (Confirms Structure) Mass Spec->NMR IR Infrared Spectroscopy (IR) (Confirms Functional Groups) NMR->IR Chrom Purity Chromatographic Purity (HPLC-DAD for organic impurities) IR->Chrom Purity Water Content Water Content (Karl Fischer Titration) Chrom Purity->Water Content Residual Solvents Residual Solvents (GC-HS) Water Content->Residual Solvents Inorganic Impurities Inorganic Impurities (ROI/Sulphated Ash) Residual Solvents->Inorganic Impurities qNMR Quantitative NMR (qNMR) (Direct Purity Assignment) Inorganic Impurities->qNMR Mass Balance Mass Balance Calculation (Assigns Final Purity) qNMR->Mass Balance CoA Certificate of Analysis (Internal CoA Generation) Mass Balance->CoA Stability Stability Program (Ongoing Monitoring) CoA->Stability LC-MS/MS Quantification Workflow Prep Standards Prepare Calibration Standards (from qualified in-house standard) Spike IS Spike Internal Standard (IS) (e.g., deuterated analog) Prep Standards->Spike IS Prep Samples Prepare Samples (e.g., dilution, extraction) Prep Samples->Spike IS LC Separation LC Separation (Reversed-Phase C18) Spike IS->LC Separation MS Detection MS/MS Detection (MRM Mode) LC Separation->MS Detection Data Processing Data Processing (Peak Integration) MS Detection->Data Processing Calibration Curve Construct Calibration Curve (Analyte/IS ratio vs. Concentration) Data Processing->Calibration Curve Quantification Quantify Unknown Samples Calibration Curve->Quantification

Sources

Validation

Scaffold Comparison Guide: 2-Methyl-1,2,3,4-Tetrahydroisoquinolin-1-one vs. Alternative Pharmacophores in Targeted Drug Discovery

As drug discovery shifts toward increasingly complex targets, the selection of a robust, tunable chemical scaffold is paramount. The 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (2-methyl-THIQ-1-one) core has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward increasingly complex targets, the selection of a robust, tunable chemical scaffold is paramount. The 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (2-methyl-THIQ-1-one) core has emerged as a highly versatile "privileged scaffold" in medicinal chemistry. By conformationally restricting the amide bond within a bicyclic system and capping the nitrogen with a methyl group, this pharmacophore offers unique physicochemical advantages over linear amides and alternative heterocyclic rings.

This guide provides an objective, data-driven comparison of the 2-methyl-THIQ-1-one scaffold against alternative chemotypes across two distinct therapeutic applications: metabolic disease (GPR40 antagonism) and oncology (ERK1/2 kinase modulation).

Structural Activity Relationship (SAR) Deep Dive

The pharmacological utility of the 2-methyl-THIQ-1-one scaffold is rooted in its precise geometric and electronic properties. Understanding the causality behind its structural features is critical for rational drug design:

  • The Lactam Core (1-Oxo Group): The carbonyl oxygen serves as a potent, directionally rigid hydrogen bond acceptor (HBA). Unlike flexible open-chain amides, the bicyclic nature of the THIQ ring locks the carbonyl's lone pairs into a predictable vector, minimizing the entropic penalty upon binding to target protein pockets.

  • N-Methylation (2-Methyl Group): Converting the secondary lactam to a tertiary lactam via N-methylation eliminates a hydrogen bond donor (HBD). Causality: Reducing the HBD count directly increases the scaffold's lipophilicity (LogP) and membrane permeability. Furthermore, exposed secondary amines/amides are frequent liabilities for rapid N-glucuronidation or cytochrome P450 (CYP) mediated oxidation. The 2-methyl cap sterically shields this metabolic soft spot, prolonging half-life.

  • The Aromatic Platform (C5–C8): The fused benzene ring provides a highly tunable hydrophobic surface. Substitutions here dictate target selectivity. For example, halogenation (e.g., 7-chloro) drives affinity for deep, lipophilic kinase pockets [1], while bulky alkoxy groups (e.g., 6,7-dimethoxy) shift selectivity toward G-protein-coupled receptors (GPCRs) [2].

Performance Comparison: THIQ-1-ones vs. Alternative Scaffolds

To objectively evaluate the scaffold's performance, we compare it against established alternatives in two distinct biological contexts.

Case Study A: GPR40 (FFA1) Antagonism (Metabolic Profiling)

GPR40 is a long-chain fatty acid receptor implicated in metabolic regulation. Early GPR40 antagonists utilized pyrimidinylhydrazone scaffolds (e.g., ANT203), which suffered from high in vivo clearance due to the hydrolytically labile C=N-N linkage.

Pfizer's development of the THIQ-1-one series demonstrated a superior pharmacokinetic profile [3]. While initial THIQ hits showed high rat in vivo clearance, SAR optimization of the aromatic substituents around the highly stable 2-methyl-THIQ-1-one core yielded lead compounds with clearance rates significantly below liver blood flow, a feat difficult to achieve with hydrazone alternatives.

Case Study B: ERK1/2 Kinase Modulation (Oncology)

Inhibiting the MAPK pathway is a primary strategy in oncology. Classical ERK1/2 inhibitors utilize pyrimidine-based "hinge-binding" scaffolds that compete directly with ATP. This often leads to off-target kinase toxicity.

Fragment-based discovery revealed that substituted THIQ-1-one derivatives (such as 7-chloro-2-methyl-THIQ-1-one analogs) bypass the ATP hinge entirely. Instead, they access a secondary allosteric pocket in ERK2. This unique binding mode modulates the catalytic phosphorylation of downstream substrates (like RSK) without directly inhibiting MEK, providing a highly selective, non-ATP competitive mechanism [1].

Quantitative Data Summary
Scaffold / Compound ClassPrimary TargetBinding Affinity (IC₅₀)Rat Liver Microsomal ClearanceKey Pharmacological Advantage
Optimized THIQ-1-one Series GPR40 (FFA1)~40 nM< 15 µL/min/mgHigh metabolic stability; resists hydrolysis [3].
Pyrimidinylhydrazone (ANT203) GPR40 (FFA1)~60 nM> 80 µL/min/mgProne to rapid hydrolytic degradation [2].
7-Chloro-THIQ-1-one Fragment ERK1/2~250 nMN/A (Fragment)Accesses secondary allosteric pocket; high selectivity [1].
Classical Pyrimidine Scaffold ERK1/2< 15 nMHighDirect ATP competition; higher risk of off-target toxicity.

Experimental Methodologies for SAR Validation

To validate the SAR modifications of the 2-methyl-THIQ-1-one scaffold, the following self-validating experimental protocols must be employed.

Protocol 1: FLIPR Calcium Mobilization Assay (Target Potency)

Purpose: To quantify the antagonistic potency of THIQ-1-one derivatives at the GPR40 receptor.

Causality & Design: GPR40 is a Gαq-coupled receptor. Activation by endogenous fatty acids induces Phospholipase C (PLC) cleavage, leading to the release of intracellular calcium (Ca²⁺). By loading cells with Fluo-4 AM (a calcium-sensitive fluorophore), we can measure receptor antagonism kinetically.

  • Cell Preparation: Seed CHO cells stably expressing human GPR40 at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer (containing 2.5 mM probenecid to inhibit dye efflux—a critical step to prevent false negatives). Incubate for 60 mins at 37°C.

  • Compound Addition: Add 10 µL of the 2-methyl-THIQ-1-one test compounds (10-point dose-response, 0.1 nM to 10 µM). Incubate for 15 mins.

  • Agonist Challenge: Using a FLIPR Tetra system, inject an EC₈₀ concentration of linoleic acid (endogenous agonist) and continuously read fluorescence (Ex: 488 nm / Em: 515 nm) for 3 minutes.

  • Self-Validation Control: Include a well with a known GPR40 antagonist (e.g., GW1100) as a positive control, and a vehicle-only well to establish the baseline calcium flux.

GPR40_Pathway FFA Free Fatty Acids (Endogenous Agonist) GPR40 GPR40 / FFA1 Receptor FFA->GPR40 Activates Antagonist 2-Methyl-THIQ-1-one (Antagonist) Antagonist->GPR40 Blocks Gq Gαq/11 Protein GPR40->Gq PLC Phospholipase C Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2

Caption: GPR40/FFA1 signaling pathway demonstrating the inhibitory intervention of tetrahydroisoquinolin-1-ones.

Protocol 2: High-Throughput Microsomal Clearance Assay (ADME Profiling)

Purpose: To evaluate the metabolic stability of the N-methylated vs. N-unsubstituted THIQ-1-one core.

Causality & Design: Rat liver microsomes contain the full complement of CYP450 enzymes. The addition of NADPH is the obligate electron donor for CYP turnover. Running a parallel assay without NADPH isolates non-CYP mediated degradation (e.g., hydrolysis), serving as an internal self-validating control.

  • Reaction Mixture: In a 96-well plate, combine 0.5 mg/mL rat liver microsomes, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test compound.

  • Pre-incubation: Shake at 37°C for 5 minutes to equilibrate.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the negative control wells, add an equivalent volume of buffer instead of NADPH).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 20 µL of the reaction mixture into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate intrinsic clearance (CL_int).

SAR_Workflow Design Scaffold Design (2-Methyl-THIQ Core) Synth Parallel Synthesis (Aromatic Substitution) Design->Synth InVitro In Vitro Screening (Target Binding / FLIPR) Synth->InVitro ADME ADME Profiling (Microsomal Clearance) InVitro->ADME ADME->Design SAR Feedback Loop Lead Lead Optimization (In Vivo Efficacy) ADME->Lead

Caption: Iterative experimental workflow for structural activity relationship (SAR) validation and optimization.

References

  • Fragment-Based Discovery of a Potent, Orally Bioavailable Inhibitor That Modulates the Phosphorylation and Catalytic Activity of ERK1/2. Journal of Medicinal Chemistry (ACS Publications).[1]

  • Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. National Institutes of Health (PMC).[2]

  • Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. Bioorganic & Medicinal Chemistry Letters (PubMed).[3]

Sources

Validation

Benchmarking PARP-1 Inhibitors: The Critical Role of 2-Methyl-1,2,3,4-Tetrahydroisoquinolin-1-one as a Structural Negative Control

Executive Summary In the preclinical development of targeted therapeutics, proving that a phenotypic response is driven by on-target engagement rather than off-target cytotoxicity is a paramount challenge. For Poly(ADP-r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the preclinical development of targeted therapeutics, proving that a phenotypic response is driven by on-target engagement rather than off-target cytotoxicity is a paramount challenge. For Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, the isoquinolinone scaffold is a well-established pharmacophore. However, to rigorously benchmark novel compounds, researchers must employ structurally matched negative controls.

This guide benchmarks 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (2-Me-THIQ-1-one) against standard PARP-1 inhibitors (such as DPQ and Olaparib). By exploring the structural causality of its inactivity, we demonstrate how to use 2-Me-THIQ-1-one in a self-validating experimental workflow to confirm on-target synthetic lethality in drug discovery programs.

Mechanistic Causality: The Pharmacophore of PARP-1 Inhibition

PARP-1 is a nuclear enzyme that detects DNA single-strand breaks and facilitates Base Excision Repair (BER) by synthesizing poly(ADP-ribose) (PAR) chains using NAD+ as a substrate.

The catalytic domain of PARP-1 contains a highly conserved nicotinamide binding pocket. As detailed in the 1[1], effective inhibitors must mimic the nicotinamide moiety of NAD+. The fundamental structural requirement for this mimicry is an amide or lactam ring containing an N-H group capable of acting as a hydrogen bond donor to the Gly863 residue (and Ser904) in the PARP-1 active site.

The Causality of the Negative Control: Standard inhibitors like DPQ (3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone) and 5-methyl-1,2,3,4-tetrahydroisoquinolin-1-one possess this critical unsubstituted lactam N-H. Conversely, 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one features an N-methylation at the lactam nitrogen (position 2). This single methyl substitution completely abolishes the molecule's ability to donate a hydrogen bond to Gly863, rendering it enzymatically inactive. Foundational literature on2[2] confirms that N-methylated analogs fail to inhibit PARP-1, making them the ultimate structural negative controls to rule out non-specific lipophilic toxicity.

Quantitative Benchmarking Data

The following table summarizes the benchmarking of 2-Me-THIQ-1-one against standard inhibitors. The data highlights the binary effect of the lactam N-H donor on enzymatic potency.

CompoundCore ScaffoldLactam N-H Donor?PARP-1 IC₅₀Cellular PAR InhibitionPhenotypic Effect (BRCA -/-)
Olaparib PhthalazinoneYes~5 nMHighRobust Synthetic Lethality
DPQ IsoquinolinoneYes~40 nMHighCell Death / Sensitization
5-Me-THIQ-1-one IsoquinolinoneYes~160 nMModerateModerate Sensitization
2-Me-THIQ-1-one IsoquinolinoneNo (N-Methyl) >100 μM None Viable (Negative Control)

(Note: Data for 5-Me-THIQ-1-one is derived from 3[3], while DPQ parameters align with standard neuroprotection assays[4]).

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols form a self-validating system . By running the active inhibitor and the 2-Me-THIQ-1-one negative control in parallel, any phenotypic response observed with the negative control immediately flags off-target toxicity, thereby validating the true hits.

Protocol A: Cell-Free PARP-1 Enzymatic Assay

Causality: Isolates direct target engagement from confounding cellular variables like membrane permeability or P-glycoprotein (P-gp) efflux.

  • Preparation: Coat a 96-well plate with activated histone proteins.

  • Reaction Mix: Add recombinant human PARP-1 enzyme, activated sheared DNA (to stimulate PARP-1), and a biotinylated-NAD+ substrate mix.

  • Compound Addition: Add standard inhibitors (e.g., DPQ) and 2-Me-THIQ-1-one across a dose-response gradient (1 nM to 100 μM). Incubate for 1 hour at room temperature.

  • Detection: Wash the plate, add Streptavidin-HRP, and use a chemiluminescent substrate to quantify PARylation.

  • Validation Check: 2-Me-THIQ-1-one must show an IC₅₀ > 100 μM.

Protocol B: Cellular PAR Accumulation Assay

Causality: Validates that the compounds can penetrate the cell membrane and engage the target in the complex intracellular environment.

  • Cell Culture: Seed HeLa cells at 1x10⁵ cells/well.

  • Pre-treatment: Treat cells with 10 μM of standard inhibitors or 2-Me-THIQ-1-one for 1 hour.

  • DNA Damage Induction: Expose cells to 50 μM MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) for 30 minutes. As shown in4[4], MNNG rapidly induces single-strand breaks, hyperactivating PARP-1.

  • Lysis & Readout: Lyse the cells and quantify total PAR polymer accumulation via Western Blot or sandwich ELISA.

  • Validation Check: DPQ will suppress the MNNG-induced PAR spike; 2-Me-THIQ-1-one will not.

Protocol C: Synthetic Lethality Viability Assay

Causality: The ultimate functional test. PARP inhibitors selectively kill cells with deficient Homologous Recombination (HR) repair. If the negative control kills these cells, the compound core is inherently toxic.

  • Isogenic Lines: Seed BRCA1 -/- (mutant) and BRCA1 +/+ (wild-type) isogenic cell lines in 384-well plates.

  • Exposure: Treat with standard inhibitors and 2-Me-THIQ-1-one for 5 continuous days.

  • Viability Readout: Measure ATP levels using CellTiter-Glo® to determine cell viability.

  • Validation Check: True PARP inhibitors will induce cell death exclusively in the BRCA1 -/- line. 2-Me-THIQ-1-one must leave both cell lines viable.

Visualizing the Validation Workflow

G DNA_Damage Genotoxic Stress PARP1 PARP-1 Activation DNA_Damage->PARP1 NAD NAD+ Consumption PARP1->NAD PAR_Polymer Poly(ADP-ribose) Formation NAD->PAR_Polymer Repair DNA Repair & Survival PAR_Polymer->Repair Inhibitor Standard Inhibitors (DPQ, Olaparib) Inhibitor->PARP1 Blocks (H-bond to Gly863) NegControl 2-Me-THIQ-1-one (Negative Control) NegControl->PARP1 No Binding (Steric/No H-bond)

Fig 1: PARP-1 DNA repair pathway and differential binding causality of inhibitors vs negative control.

Workflow Start Compound Selection Enzymatic Cell-Free PARP-1 Enzymatic Assay Start->Enzymatic Cellular Cellular PAR Accumulation Assay Enzymatic->Cellular IC50 < 100nM Phenotypic BRCA -/- Synthetic Lethality Assay Cellular->Phenotypic PAR Inhibition Validation On-Target Validation Confirmed Phenotypic->Validation Specific Cytotoxicity NegControl 2-Me-THIQ-1-one Parallel Run NegControl->Enzymatic NegControl->Cellular NegControl->Phenotypic

Fig 2: Self-validating workflow utilizing 2-Me-THIQ-1-one to benchmark on-target specificity.

References

  • Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. ACS Publications. 1

  • Identification of Potent Nontoxic Poly(ADP-Ribose) Polymerase-1 Inhibitors. AACR Journals. 2

  • Minocycline inhibits poly(ADP-ribose) polymerase-1 at nanomolar concentrations. PNAS. 4

  • BindingDB BDBM27682 5-methyl-1,2,3,4-tetrahydroisoquinolin-1-one. BindingDB. 3

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Executive Summary For researchers and drug development professionals, the safe handling and disposal of nitrogen-containing heterocyclic building blocks like 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a critical ope...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the safe handling and disposal of nitrogen-containing heterocyclic building blocks like 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a critical operational mandate. Improper disposal not only endangers laboratory personnel but also violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations, potentially resulting in severe institutional penalties[1]. This guide provides a self-validating, step-by-step operational framework for the handling, segregation, and disposal of this compound, ensuring scientific integrity, environmental compliance, and laboratory safety.

Chemical Profile & Hazard Causality

2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a structural derivative of the tetrahydroisoquinoline family, frequently utilized as a molecular building block in pharmaceutical synthesis[2]. To manage its disposal effectively, one must understand the causality behind its hazard profile:

  • Toxicity and Irritation: Like many secondary and tertiary amine derivatives, tetrahydroisoquinolines exhibit acute oral toxicity and can cause severe skin and eye irritation[3]. Handling protocols must isolate the user from direct contact to prevent systemic absorption or localized tissue damage[4].

  • Environmental Persistence: Nitrogenous heterocycles are not readily biodegradable and pose long-term hazards to aquatic environments (Chronic Aquatic Toxicity)[3]. Consequently, drain disposal is strictly prohibited under EPA guidelines[5].

  • Combustion Byproducts: When exposed to standard fire conditions, nitrogen-containing compounds decompose to release toxic nitrogen oxides (NOx) and carbon monoxide[6]. Therefore, disposal must be routed exclusively through licensed high-temperature incineration facilities equipped with NOx scrubbers.

Quantitative Safety & Disposal Parameters

The following table summarizes the critical physicochemical and logistical parameters required for the safe handling and disposition of this chemical.

ParameterSpecification / GuidelineOperational Rationale
Chemical Class Nitrogenous Heterocycle (Lactam/Amine)Dictates the need for NOx-scrubbed incineration[6].
Primary Hazards Acute Tox. (Oral), Skin/Eye IrritantMandates strict use of localized exhaust and barrier PPE[3].
Incompatibilities Strong oxidizing agents, strong acidsPrevents exothermic degradation reactions in waste streams[4].
EPA RCRA Status Unlisted Hazardous Waste (or D001 if in solvent)Requires "cradle-to-grave" tracking and licensed disposal[7].
Incineration Temp. > 1000°C (Specialized Facility)Ensures complete thermal destruction of the heterocyclic ring.
Storage Temp. Room Temperature (or 2-8°C per vendor)Maintains chemical stability prior to waste generation.

Step-by-Step Operational & Disposal Protocols

To guarantee a self-validating safety system, every action taken during the generation and disposal of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one must be verifiable and compliant with institutional Environmental Health and Safety (EHS) standards.

Phase 1: Pre-Operational Setup
  • Engineering Controls: Conduct all transfers, weighing, and reactions inside a certified chemical fume hood to mitigate inhalation risks[4].

  • PPE Verification: Don chemical-resistant nitrile gloves (double-gloving recommended for concentrated stock), wrap-around safety goggles, and a flame-retardant lab coat[4].

Phase 2: Waste Segregation
  • Liquid Waste (Reaction Mixtures & Solvents):

    • Determine the solvent matrix. If the compound is dissolved in halogenated solvents (e.g., DCM), route it to the Halogenated Waste carboy. If dissolved in non-halogenated solvents (e.g., Methanol, Ethyl Acetate), route to the Non-Halogenated Waste carboy.

    • Causality: Mixing halogenated and non-halogenated waste drastically increases institutional disposal costs and alters the required incineration chemistry.

  • Solid Waste (Powders & Contaminated Consumables):

    • Collect all residual powders, contaminated pipette tips, weighing boats, and Kimwipes in a heavy-duty, puncture-resistant solid waste container lined with a compatible poly-bag[5].

Phase 3: Satellite Accumulation Area (SAA) Management
  • Labeling: Immediately affix an EPA-compliant "Hazardous Waste" label to the container. The label must explicitly list "2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one" and the associated solvent matrix. Do not use abbreviations[8].

  • Storage Limits: Store the waste in the laboratory's designated SAA. Ensure the container is tightly closed unless actively adding waste. Under RCRA, an SAA may hold up to 55 gallons of hazardous waste, which must be moved to a Central Accumulation Area (CAA) within 3 days of reaching capacity[8].

Phase 4: Final Disposition
  • Transfer: Coordinate with your institutional EHS department to transfer the waste to the CAA.

  • Vendor Hand-off: The waste must be manifested and transported by a licensed RCRA hazardous waste vendor for high-temperature incineration[5].

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for managing 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one waste, ensuring compliance from the point of generation to final destruction.

WasteWorkflow Start Waste Generation: 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one Decision Waste State? Start->Decision Solid Solid Waste (Contaminated PPE, Powders) Decision->Solid Solid Liquid Liquid Waste (Solvent Mixtures) Decision->Liquid Liquid/Solution SolidContainer Seal in Compatible Solid Waste Container Solid->SolidContainer LiquidContainer Segregate into Non-Halogenated/Halogenated Solvent Carboy Liquid->LiquidContainer SAA Satellite Accumulation Area (SAA) Max 55 Gallons, Tightly Closed SolidContainer->SAA LiquidContainer->SAA Vendor Licensed RCRA Transporter SAA->Vendor Transfer to CAA Incinerator High-Temp Incineration (NOx Scrubbing) Vendor->Incinerator

Figure 1: Cradle-to-grave waste segregation and disposal workflow for nitrogenous heterocyclic waste.

Spill Response & Emergency Logistics

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Evacuation & Assessment: If the spill is large or highly concentrated, evacuate the immediate area and allow the fume hood to clear airborne particulates.

  • Solid Spills: Do not dry sweep, as this generates hazardous dust. Gently cover the powder with damp absorbent paper or use a specialized HEPA-filtered laboratory vacuum. Place all cleanup materials into a hazardous solid waste container[4].

  • Liquid Spills: Surround the spill with inert absorbent material (e.g., vermiculite or sand). Once absorbed, use non-sparking tools to scoop the material into a sealable hazardous waste container[9].

  • Decontamination: Wash the affected surface thoroughly with a suitable detergent or solvent, followed by water, ensuring all washings are also collected as hazardous waste[10].

Sources

Handling

Personal protective equipment for handling 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

As a Senior Application Scientist, I recognize that handling biologically active heterocyclic compounds requires more than just a cursory glance at a safety sheet; it demands a deep understanding of how the chemical’s ph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling biologically active heterocyclic compounds requires more than just a cursory glance at a safety sheet; it demands a deep understanding of how the chemical’s physical state interacts with your laboratory environment.

This guide provides a comprehensive, causality-driven framework for selecting Personal Protective Equipment (PPE) and executing safe operational workflows when handling 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one .

Chemical Causality & Hazard Profile

2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one is an isoquinolone derivative frequently utilized as a building block in pharmaceutical synthesis and drug discovery. The presence of the lactam (cyclic amide) and the aromatic isoquinoline backbone imparts specific physicochemical behaviors that dictate our safety protocols.

In its dry, crystalline state, the primary risk is aerosolization. The fine particulate nature of the powder triggers acute mucosal and respiratory irritation (H335) upon inhalation. However, the risk profile shifts dramatically when the compound is solubilized. When dissolved in penetrative organic solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM)—standard practices in biological assays—the compound's lipophilicity allows it to bypass the stratum corneum. The solvent acts as a molecular Trojan horse, carrying the irritant directly through the skin barrier, thereby exponentially increasing the risk of acute systemic toxicity (H302) and severe dermal irritation (H315) [1].

Table 1: Physicochemical and Hazard Summary

Property / MetricData ValueOperational Implication
CAS Number 6772-65-2 [1]Unique identifier for waste tracking.
Molecular Weight 161.20 g/mol Low MW facilitates rapid solvent-mediated dermal absorption.
Physical State Solid / PowderHigh risk of static dispersion during weighing.
GHS Hazards H302, H315, H319, H335Demands strict respiratory and dermal barriers.
Signal Word WarningRequires localized engineering controls (Fume Hood).

Context-Dependent PPE Selection

Following the guidelines outlined in Prudent Practices in the Laboratory [2] and OSHA standards [3], PPE must be scaled dynamically based on the operational state of the chemical.

  • Respiratory Protection (The Aerosol Threat): When handling the dry powder outside of a certified chemical fume hood (e.g., bulk transfer), an N95 or P100 particulate respirator is mandatory to mitigate the H335 inhalation risk. If working entirely within a fume hood with a face velocity of 80–120 fpm, the hood provides sufficient respiratory isolation.

  • Dermal Protection (The Solvent Variable): Standard 4-mil nitrile gloves are sufficient for handling the dry powder, as the solid compound cannot easily penetrate the nitrile matrix. However, if you are handling the compound dissolved in DMSO or DCM, standard nitrile will degrade or permit permeation within minutes. Causality: DMSO rapidly alters the permeability of nitrile. You must upgrade to double-gloving (changing the outer glove immediately upon contamination) or utilize Butyl rubber gloves for sustained solvent handling.

  • Ocular Protection: Indirect-vented splash goggles are required over standard safety glasses. Capillary action from solvent splashes can draw the dissolved compound around the edges of standard glasses, leading to severe eye irritation (H319).

Operational Workflows & Self-Validating Protocols

Workflow A: Dry Powder Weighing & Solubilization

This protocol utilizes a self-validating system to ensure containment before, during, and after transfer.

  • Environmental Preparation: Activate the fume hood.

    • Validation Check: Tape a small Kimwipe strip to the sash; it must pull inward steadily, confirming negative pressure and directional airflow.

  • PPE Donning: Don a fastened lab coat, splash goggles, and standard nitrile gloves. Inspect gloves for micro-tears by trapping air and squeezing.

  • Static Mitigation (Critical): Isoquinolone powders are prone to static charge. Pass an anti-static zero-stat gun over your micro-spatula and the tared weigh boat.

    • Validation Check: Hover the spatula over the powder; if particles jump to the metal, re-apply the anti-static gun.

  • Transfer & Containment: Weigh the desired mass. Immediately transfer the powder into a sealable vial. Do not transport unsealed powder across the lab.

  • Solubilization: Inject your assay solvent (e.g., DMSO) directly into the vial while still inside the hood. Cap tightly and vortex.

Workflow B: Chemical Spill Response & Decontamination

Never dry-sweep this compound, as it will generate a highly concentrated, toxic aerosol cloud.

  • Isolation: Halt work immediately. If the spill is outside the hood, instruct colleagues to step back to prevent tracking the powder.

  • Wet Containment: Gently cover the spilled powder with paper towels slightly dampened with water or 10% ethanol.

    • Causality: The liquid binds the fine particulates, completely neutralizing the aerosolization risk (H335).

  • Collection: Use a non-sparking scoop to lift the dampened towels and powder into a rigid hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a 10% bleach or soapy water solution to break down the compound, followed by a 70% ethanol wipe to remove any residual lipophilic traces.

    • Validation Check: Run a clean, dry gloved hand over the surface; there should be no tactile drag or visible residue.

Decision Matrix Visualization

The following diagram maps the logical progression of PPE selection based on the chemical's physical state during your experiment.

G Start 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS: 6772-65-2) Solid State: Solid / Dry Powder Start->Solid Solution State: Organic Solution (e.g., DMSO, DCM) Start->Solution ActionSolid Weighing & Bulk Transfer Solid->ActionSolid ActionSol Synthesis & Bio-Assays Solution->ActionSol PPESolid PPE: N95/P100 Mask Standard Nitrile Gloves Chemical Fume Hood ActionSolid->PPESolid Mitigates Inhalation Risk PPESol PPE: Double Nitrile or Butyl Gloves Splash Goggles Lab Coat ActionSol->PPESol Mitigates Dermal Penetration

PPE and Operational Decision Matrix for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one.

Disposal Plan

Proper disposal prevents cross-reaction in waste streams and ensures environmental compliance.

  • Solid Waste: All contaminated weigh boats, pipette tips, and dampened spill towels must be placed in a puncture-resistant container labeled: "Hazardous Solid Waste - Toxic/Irritant (Isoquinoline derivative)."

  • Liquid Waste: Solutions containing 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one must be segregated based on the solvent.

    • If dissolved in DMSO/Methanol: Route to Non-Halogenated organic waste.

    • If dissolved in DCM/Chloroform: Route to Halogenated organic waste.

  • Storage: Keep waste containers tightly sealed in a secondary containment tray beneath the fume hood until collected by your Environmental Health and Safety (EHS) department.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. Available at:[Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
Reactant of Route 2
2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
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